Nodaga-rgd
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1414595-49-5 |
|---|---|
Molekularformel |
C42H64N12O14 |
Molekulargewicht |
961.0 g/mol |
IUPAC-Name |
5-[4-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H64N12O14/c43-42(44)46-14-6-10-27-37(63)47-23-33(56)48-30(22-34(57)58)40(66)51-29(21-26-7-2-1-3-8-26)39(65)50-28(38(64)49-27)9-4-5-13-45-32(55)12-11-31(41(67)68)54-19-17-52(24-35(59)60)15-16-53(18-20-54)25-36(61)62/h1-3,7-8,27-31H,4-6,9-25H2,(H,45,55)(H,47,63)(H,48,56)(H,49,64)(H,50,65)(H,51,66)(H,57,58)(H,59,60)(H,61,62)(H,67,68)(H4,43,44,46)/t27-,28-,29+,30-,31?/m0/s1 |
InChI-Schlüssel |
NRPCBYZZKTZCKW-SJXZDAAPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Deep Dive into the Binding Affinity of NODAGA-RGD for αvβ3 Integrin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of NODAGA-RGD for the αvβ3 integrin, a critical interaction in the fields of molecular imaging and targeted drug delivery. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and αvβ3 Integrin
The αvβ3 integrin, a heterodimeric transmembrane glycoprotein, is a key player in cell adhesion, signaling, angiogenesis, and tumor metastasis.[1][2] Its expression is significantly upregulated on activated endothelial cells and various tumor cells, making it an attractive target for diagnostic imaging and therapy.[3][4][5] The recognition motif for many of its extracellular matrix ligands, such as vitronectin and fibronectin, is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD).[1][6]
This compound is a radiopharmaceutical precursor consisting of a cyclic RGD peptide, c(RGDfK), conjugated to the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). The RGD peptide component provides the targeting specificity for αvβ3 integrin, while the NODAGA chelator can be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. This allows for the non-invasive visualization and quantification of αvβ3 integrin expression in vivo.[7][8]
Quantitative Binding Affinity Data
The binding affinity of this compound for αvβ3 integrin is a crucial parameter determining its efficacy as a targeting agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled competitor. A lower IC50 value indicates a higher binding affinity.
| Compound | IC50 (nM) for αvβ3 Integrin | Cell Line | Radioligand Competitor | Reference |
| [⁶⁸Ga]this compound | 4.7 ± 1.6 | Human Melanoma M21 | Not specified in abstract |
Note: It is important to consider that IC50 values can vary depending on the experimental conditions, including the cell line used, the radioligand competitor, and assay format.[9]
Experimental Protocols
The determination of the binding affinity of this compound for αvβ3 integrin typically involves competitive binding assays. Below are detailed methodologies for conducting such experiments.
Solid-Phase Competitive Binding Assay
This assay measures the ability of unlabeled this compound to compete with a labeled ligand for binding to immobilized αvβ3 integrin.
Materials:
-
High-binding 96-well microplates
-
Purified human αvβ3 integrin
-
Unlabeled this compound peptide
-
Labeled competitor ligand (e.g., ¹²⁵I-echistatin or a biotinylated RGD peptide)
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺, Mg²⁺, and Mn²⁺)
-
Blocking buffer (e.g., assay buffer with bovine serum albumin)
-
Detection reagents (e.g., streptavidin-horseradish peroxidase and substrate for biotinylated ligands, or a gamma counter for radiolabeled ligands)
Protocol:
-
Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.
-
Washing: Wash the wells multiple times with assay buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add a constant concentration of the labeled competitor ligand and varying concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligands.
-
Detection: Quantify the amount of bound labeled ligand in each well using the appropriate detection method.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10]
Cell-Based Competitive Binding Assay
This assay utilizes cells that endogenously or recombinantly express αvβ3 integrin.
Materials:
-
αvβ3-positive cells (e.g., human melanoma M21 or glioblastoma U87MG cells)[5][7]
-
αvβ3-negative control cells (e.g., M21-L cells)[7]
-
Cell culture medium
-
Unlabeled this compound peptide
-
Labeled competitor ligand
-
Binding buffer (e.g., serum-free medium or PBS with divalent cations)
-
Washing buffer (e.g., cold PBS)
-
Cell lysis buffer (if required for detection)
-
Detection instrument (e.g., flow cytometer, gamma counter, or plate reader)
Protocol:
-
Cell Preparation: Culture αvβ3-positive and negative cells to near confluency. Harvest the cells and resuspend them in binding buffer.
-
Competition: In a series of tubes or wells, incubate a fixed number of cells with a constant concentration of the labeled competitor ligand and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the cell suspensions at 4°C or 37°C for a specified time to allow for binding.
-
Washing: Separate the cells from the unbound ligands by centrifugation and wash the cell pellets with cold washing buffer.
-
Detection: Measure the amount of labeled ligand bound to the cells using the appropriate detection method. For fluorescently labeled ligands, this can be done by flow cytometry.[11] For radiolabeled ligands, a gamma counter is used.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand or on αvβ3-negative cells). Determine the IC50 value as described for the solid-phase assay.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of this compound and its interaction with αvβ3 integrin.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Biodistribution of [⁶⁸Ga]NODAGA-RGD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo characteristics of [⁶⁸Ga]NODAGA-RGD, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging. The document focuses on its stability within biological systems and its distribution throughout the body, crucial parameters for its clinical translation and application in oncology and cardiovascular research. The core function of [⁶⁸Ga]this compound is to non-invasively quantify the expression of αvβ3 integrin, a protein receptor significantly involved in angiogenesis (the formation of new blood vessels) and tumor progression.[1][2]
Core Concepts: Stability and Biodistribution
The clinical utility of a PET tracer is fundamentally dependent on its in vivo behavior. High in vivo stability ensures that the tracer remains intact and does not release the radionuclide, which could lead to inaccurate imaging and altered dosimetry. Biodistribution describes how the tracer spreads through and clears from various organs and tissues over time. An ideal biodistribution profile for an imaging agent like [⁶⁸Ga]this compound involves high specific uptake in the target tissue (e.g., a tumor), low uptake in surrounding non-target tissues, and rapid clearance from the body to minimize the patient's radiation exposure.
In Vivo Stability
[⁶⁸Ga]this compound exhibits excellent stability in biological environments. Human studies have demonstrated that the radiopharmaceutical is metabolically stable, with no detectable metabolites in blood and urine samples collected up to 60 minutes after injection.[3] This high stability is a key advantage, ensuring that the PET signal accurately reflects the localization of the intact tracer bound to its αvβ3 integrin target. Preclinical studies in various solutions, including phosphate-buffered saline, FeCl₃, and human serum, further corroborate this stability.[4]
Biodistribution Profile
The biodistribution of [⁶⁸Ga]this compound is characterized by rapid clearance from the bloodstream and primary elimination through the urinary system.[3][5] This leads to low background radioactivity in most parts of the body, resulting in favorable imaging contrast and a low radiation burden for the patient.[3]
Organ Distribution in Humans
Human PET/CT studies have provided detailed quantitative data on the tracer's distribution. The highest concentrations of radioactivity are consistently observed in the organs of excretion, namely the urinary bladder and the kidneys.[3][6] Significant uptake is also seen in the spleen and liver.[3] Conversely, background radioactivity in tissues such as the lungs, muscle, and intestine is low.[3] This distribution pattern contributes to a favorable dosimetry profile, with an estimated effective dose of approximately 19.8 to 21.5 μSv/MBq.[3][6]
Preclinical Biodistribution Data
Ex vivo biodistribution studies in animal models provide granular detail on tracer accumulation. The data, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), confirm the human imaging findings. These studies are crucial for comparing different RGD-based tracers and validating target engagement. For instance, [⁶⁸Ga]this compound has demonstrated a superior tumor-to-blood ratio compared to the DOTA-conjugated equivalent, [⁶⁸Ga]DOTA-RGD (a ratio of 11 vs. 4), indicating better imaging contrast.[4]
Data Presentation: Quantitative Biodistribution
The following tables summarize quantitative biodistribution data from preclinical studies in mice bearing different tumor xenografts.
Table 1: Biodistribution of [⁶⁸Ga]this compound in M21 Human Melanoma Xenograft Mice (60 min p.i.)
| Organ | Mean %ID/g ± SD |
|---|---|
| Blood | 0.28 ± 0.05 |
| Liver | 0.49 ± 0.09 |
| Spleen | 0.22 ± 0.04 |
| Pancreas | 0.21 ± 0.04 |
| Stomach | 0.16 ± 0.03 |
| Intestine | 0.42 ± 0.07 |
| Kidneys | 2.12 ± 0.43 |
| Lungs | 0.35 ± 0.06 |
| Heart | 0.18 ± 0.03 |
| Muscle | 0.14 ± 0.02 |
| Bone | 0.21 ± 0.04 |
| Tumor (M21) | 3.12 ± 0.51 |
(Data adapted from Knetsch et al., 2011)[4]
Table 2: Biodistribution of [⁶⁸Ga]this compound-BBN in Normal BALB/c Mice
| Organ | 30 min p.i. (%ID/g ± SD) | 60 min p.i. (%ID/g ± SD) | 120 min p.i. (%ID/g ± SD) |
|---|---|---|---|
| Blood | 0.650 ± 0.001 | 0.450 ± 0.001 | 0.250 ± 0.001 |
| Heart | 0.350 ± 0.001 | 0.500 ± 0.001 | 0.150 ± 0.001 |
| Lungs | 0.450 ± 0.001 | 0.350 ± 0.001 | 0.200 ± 0.001 |
| Liver | 0.300 ± 0.001 | 0.250 ± 0.001 | 0.150 ± 0.001 |
| Spleen | 0.250 ± 0.001 | 0.200 ± 0.001 | 0.150 ± 0.001 |
| Kidneys | 1.050 ± 0.002 | 1.350 ± 0.002 | 0.750 ± 0.001 |
| Stomach | 0.350 ± 0.001 | 0.250 ± 0.001 | 0.150 ± 0.001 |
| Intestine | 0.300 ± 0.001 | 0.200 ± 0.001 | 0.150 ± 0.001 |
(Data adapted from Fani et al., as presented in a diagram)[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments related to the evaluation of [⁶⁸Ga]this compound.
Synthesis and Radiolabeling of [⁶⁸Ga]this compound
The preparation of [⁶⁸Ga]this compound is efficient and can be performed rapidly, often using automated synthesis modules.
-
Precursor: The synthesis of the precursor, c(RGDfK(NODAGA)), is typically based on solid-phase peptide synthesis (SPPS) protocols using the Fmoc strategy.[1]
-
⁶⁸Ga Labeling:
-
Elution: Gallium-68 (⁶⁸Ga) is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: The acidic ⁶⁸GaCl₃ eluate is buffered to a pH of approximately 4.0-5.0 using a buffer such as sodium acetate (B1210297) or HEPES.[3][8]
-
Reaction: A small amount of the this compound peptide precursor (e.g., 20 µg) is added to the buffered ⁶⁸Ga solution.[3]
-
Incubation: The reaction mixture is incubated. A key advantage of the NODAGA chelator is its ability to efficiently complex ⁶⁸Ga at room temperature within 5-10 minutes, although gentle heating (e.g., 40°C or 95°C) can also be used to ensure high radiochemical yield.[4][9]
-
Purification: The resulting [⁶⁸Ga]this compound is purified using a solid-phase extraction cartridge, such as a C-18 Sep-Pak cartridge. The cartridge retains the labeled peptide while allowing impurities to be washed away.
-
Elution & Formulation: The final product is eluted from the cartridge with an ethanol/water mixture and formulated in sterile saline for injection, with a final radiochemical purity typically exceeding 96%.[4]
-
In Vivo Stability Analysis
-
Sample Collection: Following intravenous injection of the tracer into the study subjects (human or animal), blood samples are collected at specified time points (e.g., 30 and 60 minutes). Urine is also collected.[3]
-
Blood Processing: Blood samples are centrifuged to separate the plasma. Proteins in the plasma are then precipitated by adding a solvent like acetonitrile (B52724) (1:1 ratio) and removed by further centrifugation.[3]
-
Analysis: An aliquot of the resulting supernatant (for blood) or a direct aliquot of urine is analyzed using radio-High-Performance Liquid Chromatography (radio-HPLC) to separate and identify the parent radiotracer from any potential radioactive metabolites.[3]
Animal Biodistribution Study
-
Animal Model: Studies typically use immunodeficient mice (e.g., nude mice) subcutaneously inoculated with human tumor cells that express αvβ3 integrin (e.g., M21 melanoma, U87MG glioblastoma).[4]
-
Tracer Injection: A known quantity of [⁶⁸Ga]this compound (e.g., 5-7 MBq) is injected intravenously via the tail vein.[10]
-
Euthanasia and Dissection: At predefined time points post-injection (e.g., 60, 90, or 120 minutes), the animals are euthanized.[4][10]
-
Organ Harvesting: Tumors and major organs/tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a calibrated gamma counter, along with standards prepared from the injected dose.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[10]
PET/CT Imaging Protocol
-
Subject Preparation: The animal or human subject is positioned in the PET/CT scanner. Anesthesia (e.g., isoflurane (B1672236) for animals) is used to prevent movement during the scan.[11]
-
Tracer Administration: A bolus of [⁶⁸Ga]this compound is administered intravenously (e.g., ~50 MBq for rats, ~200 MBq for humans).[5][11]
-
Image Acquisition: Dynamic or static PET scans are acquired at various time points post-injection (e.g., starting immediately for dynamic scans, or at 10, 60, and 120 minutes for static scans).[5][11] A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. Regions of interest (ROIs) are drawn over tumors and various organs on the fused PET/CT images to quantify tracer uptake, often expressed in Standardized Uptake Values (SUV).
Visualizations: Workflows and Targeting Mechanism
The following diagrams illustrate the key processes involved in the production and evaluation of [⁶⁸Ga]this compound, as well as its mechanism of action.
Caption: Automated synthesis workflow for [⁶⁸Ga]this compound.
Caption: Experimental workflow for ex vivo biodistribution studies.
Caption: Binding of [⁶⁸Ga]this compound to integrin αvβ3 on a cell.
References
- 1. researchgate.net [researchgate.net]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. First in-human radiation dosimetry of 68Ga-NODAGA-RGDyK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of [68Ga]NODAGA-RGD: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of [68Ga]NODAGA-RGD, a promising radiopharmaceutical for positron emission tomography (PET) imaging of αvβ3 integrin expression. The expression of αvβ3 integrin is a key factor in angiogenesis and tumor metastasis, making it a critical target for cancer diagnostics and therapy. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding for researchers in the field.
Introduction to [68Ga]this compound
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established ligand for integrin αvβ3. When conjugated with a chelator like 1,4,7-triazacyclononane,N'-glutaric acid-N,N''-diacetic acid (NODAGA) and labeled with the positron-emitting radionuclide Gallium-68 (68Ga), it becomes a powerful tool for the non-invasive in vivo visualization and quantification of αvβ3 integrin expression. [68Ga]this compound has garnered significant interest due to its favorable characteristics, including a simple and rapid radiolabeling process, high stability, and promising imaging properties in various preclinical models.
Experimental Protocols
Radiosynthesis of [68Ga]this compound
The synthesis of [68Ga]this compound is a straightforward and efficient process. A typical protocol involves the following steps:
-
Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M hydrochloric acid.
-
Buffering: The acidic 68Ga eluate is buffered to a pH of 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer. This pH range is optimal for the complexation reaction with NODAGA.
-
Labeling Reaction: The buffered 68Ga is added to a vial containing the this compound precursor peptide. The reaction is typically carried out at room temperature for 5-10 minutes.[1] Some protocols may utilize gentle heating (e.g., 95°C) for a shorter duration to ensure high radiochemical yield.
-
Quality Control: The final product is subjected to quality control measures to determine radiochemical purity, typically using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is generally considered acceptable for preclinical use.[1]
Animal Models
A variety of preclinical animal models have been employed to evaluate the pharmacokinetics of [68Ga]this compound. These include:
-
Tumor Xenograft Models: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human tumor cell lines known to express varying levels of αvβ3 integrin. Commonly used cell lines include:
-
Inflammation Models: Rodent models of induced inflammation, such as experimental autoimmune myocarditis in rats, are used to assess the tracer's ability to image inflammatory processes where αvβ3 integrin is upregulated.[7][8]
Biodistribution Studies
Ex vivo biodistribution studies are crucial for quantifying the uptake of [68Ga]this compound in various organs and tissues. The general workflow is as follows:
-
Tracer Administration: A known amount of [68Ga]this compound is administered to the animals, typically via intravenous injection through the tail vein.
-
Uptake Period: Animals are allowed to remain conscious for a specific period (e.g., 10, 30, 60, 90, or 120 minutes) to allow for the distribution and accumulation of the tracer.
-
Euthanasia and Dissection: At the designated time point, animals are euthanized, and major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected.
-
Radioactivity Measurement: The dissected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The tissue radioactivity is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
PET Imaging
In vivo PET imaging allows for the non-invasive visualization and longitudinal assessment of [68Ga]this compound distribution. A typical imaging protocol includes:
-
Anesthesia: Animals are anesthetized for the duration of the scan, usually with isoflurane.
-
Tracer Injection: [68Ga]this compound is administered intravenously.
-
PET Scan: Dynamic or static PET scans are acquired. Dynamic scans typically start immediately after tracer injection to capture the kinetic profile, while static scans are performed at specific time points post-injection (e.g., 60 minutes).
-
Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over various organs and the tumor to quantify tracer uptake, often expressed as the standardized uptake value (SUV).
Quantitative Data
The following tables summarize the biodistribution of [68Ga]this compound in various preclinical models at different time points, expressed as %ID/g.
Table 1: Biodistribution of [68Ga]this compound in M21 (αvβ3-positive) and M21-L (αvβ3-negative) Melanoma Xenograft Mice at 60 minutes post-injection. [1]
| Organ/Tissue | M21 (%ID/g ± SD) | M21-L (%ID/g ± SD) |
| Blood | 0.21 ± 0.03 | 0.23 ± 0.04 |
| Heart | 0.14 ± 0.02 | 0.15 ± 0.03 |
| Lungs | 0.31 ± 0.06 | 0.35 ± 0.07 |
| Liver | 0.35 ± 0.05 | 0.38 ± 0.06 |
| Spleen | 0.18 ± 0.03 | 0.19 ± 0.04 |
| Kidneys | 3.89 ± 0.58 | 4.12 ± 0.62 |
| Muscle | 0.11 ± 0.02 | 0.12 ± 0.03 |
| Bone | 0.25 ± 0.04 | 0.28 ± 0.05 |
| Tumor | 2.31 ± 0.35 | 0.45 ± 0.07 |
Table 2: Biodistribution of [68Ga]NODAGA-RGDyK in A431 Tumor-Bearing SCID Mice. [5][6]
| Organ/Tissue | 1 hour p.i. (%ID/g ± SD) | 2 hours p.i. (%ID/g ± SD) |
| Blood | 0.54 ± 0.07 | 0.28 ± 0.04 |
| Heart | 0.41 ± 0.06 | 0.22 ± 0.03 |
| Lungs | 1.02 ± 0.15 | 0.55 ± 0.08 |
| Liver | 1.15 ± 0.17 | 0.89 ± 0.13 |
| Spleen | 0.68 ± 0.10 | 0.51 ± 0.08 |
| Kidneys | 12.3 ± 1.8 | 8.91 ± 1.34 |
| Muscle | 0.29 ± 0.04 | 0.17 ± 0.03 |
| Bone | 0.76 ± 0.11 | 0.58 ± 0.09 |
| Tumor | 3.4 ± 0.4 | 2.7 ± 0.3 |
Table 3: PET-derived SUVmean of [68Ga]this compound in a Rat Model of Autoimmune Myocarditis. [7][8]
| Region | Inflamed Myocardium (SUVmean ± SD) | Control Myocardium (SUVmean ± SD) |
| Myocardium | 0.4 ± 0.1 | 0.1 ± 0.02 |
| Blood | 0.3 ± 0.1 | - |
Visualizations
Signaling Pathway
The binding of RGD-containing ligands to integrin αvβ3 initiates a cascade of intracellular signaling events that play a crucial role in cell adhesion, migration, proliferation, and survival.
Caption: Integrin αvβ3 signaling cascade initiated by RGD binding.
Experimental Workflows
The following diagrams illustrate the standardized workflows for preclinical evaluation of [68Ga]this compound.
Caption: Workflow for ex vivo biodistribution studies.
References
- 1. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 68Ga-NODAGA-RGDyK for αvβ3 integrin PET imaging. Preclinical investigation and dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
Preclinical Evaluation of NODAGA-RGD in Glioblastoma Models: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of NODAGA-RGD, a promising radiolabeled peptide for the imaging and potential therapy of glioblastoma. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and a dismal prognosis.[1][2] A key feature of glioblastoma is the overexpression of αvβ3 integrin on tumor cells and neovasculature, which plays a crucial role in tumor growth, invasion, and angiogenesis.[3] This has made αvβ3 integrin a prime target for diagnostic imaging and targeted therapies.
Arginine-glycine-aspartic acid (RGD) peptides exhibit high affinity and selectivity for αvβ3 integrin. When chelated with a radionuclide using a linker like NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid), these RGD peptides can be used as tracers for Positron Emission Tomography (PET) imaging.[4][5] Preclinical studies have demonstrated the potential of 68Ga-NODAGA-RGD for superior imaging of glioblastoma compared to standard radiotracers like 18F-FDG.[4][6]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound in glioblastoma models.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Cell Line | Compound | IC50 (nM) | Cellular Uptake (% applied activity/mg protein) |
| U-87 MG | 68Ga-NODAGA-c(RGDyK)2 | Not Reported | ~6% ID/g (in vivo tumor uptake)[6] |
| M21 (αvβ3-positive) | 68Ga-NODAGA-RGD | 4.7 ± 1.6 | High (Specific values not provided)[5] |
| M21-L (αvβ3-negative) | 68Ga-NODAGA-RGD | Not Applicable | Low (Receptor-specific uptake)[5] |
Table 2: Ex Vivo Biodistribution of 68Ga-NODAGA-RGD in U-87 MG Xenograft Models (Mice)
| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Tumor | ~6%[6] |
| Blood | Not Reported |
| Heart | Low[4] |
| Lungs | Not Reported |
| Liver | Low[4] |
| Spleen | Not Reported |
| Kidneys | High (Primary route of excretion)[4][6] |
| Muscle | Not Reported |
| Bone | Not Reported |
| Brain (Normal) | Very Low[4] |
Table 3: PET Imaging Tumor-to-Background Ratios
| Tracer | Model | Tumor-to-Normal Brain Ratio |
| 68Ga-NODAGA-RGD | Mouse flank xenograft | 5.1 ± 1.4[4] |
| 18F-FDG | Mouse flank xenograft | 1.5 ± 0.37[4] |
| 68Ga-NODAGA-RGD | Rat brain xenograft | 6.05 ± 0.67[4] |
| 18F-FDG | Rat brain xenograft | 1.62 ± 0.15[4] |
Experimental Protocols
This section details the methodologies for key experiments in the preclinical evaluation of this compound.
Radiosynthesis of 68Ga-NODAGA-RGD
The radiolabeling of this compound with Gallium-68 is a critical step for its use as a PET tracer.
Protocol:
-
Elute 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
Add a solution of NODAGA-c(RGDfK) in a suitable buffer (e.g., sodium acetate).
-
Incubate the reaction mixture at room temperature for approximately 5 minutes.[5]
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity. Successful synthesis typically yields a radiochemical purity of >96%.[5]
In Vitro Cell Binding and Competition Assays
These assays are performed to determine the binding affinity and specificity of this compound to αvβ3 integrin-expressing cells.
Protocol:
-
Culture human glioblastoma cells (e.g., U-87 MG) known to express αvβ3 integrin.[5][6]
-
For competition assays, incubate the cells with increasing concentrations of non-radioactive ("cold") this compound.
-
Add a constant amount of 68Ga-NODAGA-RGD to all wells and incubate.
-
Wash the cells to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Calculate the IC50 value, which represents the concentration of the cold ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
Glioblastoma Animal Models
Orthotopic and subcutaneous xenograft models are commonly used to evaluate the in vivo behavior of this compound.
Protocol for Subcutaneous Xenograft Model:
-
Use immunodeficient mice (e.g., nude mice).[4]
-
Harvest U-87 MG glioblastoma cells from culture.[4]
-
Subcutaneously inject a suspension of U-87 MG cells (e.g., 5 x 10^6 cells) into the flank of the mice.[4]
-
Allow tumors to grow to a suitable size for imaging or biodistribution studies.
Protocol for Orthotopic (Intracranial) Xenograft Model:
-
Anesthetize immunodeficient rats or mice.[4]
-
Using a stereotactic frame, inject U-87 MG cells into the striatum of the brain.[3]
-
Monitor the animals for tumor growth and neurological signs.
PET/CT Imaging Studies
Small-animal PET/CT scanners are used to visualize the in vivo distribution of 68Ga-NODAGA-RGD.
Protocol:
-
Anesthetize tumor-bearing animals (e.g., with 1.5% isoflurane).[4]
-
Inject a bolus of 68Ga-NODAGA-RGD (e.g., ~6 MBq) via the tail vein.[4]
-
Acquire dynamic or static PET images at various time points post-injection (e.g., up to 120 minutes).[4]
-
Perform a CT scan for anatomical co-registration.
-
Analyze the images to determine tumor uptake and tumor-to-background ratios.
Ex Vivo Biodistribution Studies
These studies provide quantitative data on the distribution of the radiotracer in various organs and tissues.
Protocol:
-
Inject 68Ga-NODAGA-RGD into tumor-bearing animals as described for PET imaging.[4]
-
At a predetermined time point (e.g., 60 minutes post-injection), euthanize the animals.[4]
-
Dissect and weigh various organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).[4]
-
Measure the radioactivity in each sample using a calibrated gamma counter.[4]
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
This compound Targeting of αvβ3 Integrin Signaling
The binding of this compound to αvβ3 integrin on glioblastoma cells can potentially modulate downstream signaling pathways involved in cell survival, proliferation, and migration. While the primary use of 68Ga-NODAGA-RGD is for imaging, understanding these pathways is crucial for its potential therapeutic applications. Key signaling pathways activated downstream of integrin engagement include the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[7]
Caption: this compound targets αvβ3 integrin, modulating downstream signaling pathways.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the typical workflow for the preclinical evaluation of this compound in glioblastoma models.
Caption: Workflow for preclinical evaluation of 68Ga-NODAGA-RGD in glioblastoma.
Conclusion
The preclinical data strongly support the potential of 68Ga-NODAGA-RGD as a superior imaging agent for glioblastoma. Its high affinity for αvβ3 integrin, favorable biodistribution, and high tumor-to-background ratios in animal models highlight its promise for clinical translation.[4][6] Further research is warranted to explore the therapeutic applications of this compound, potentially by chelating it with therapeutic radionuclides. This guide provides a foundational framework for researchers to design and execute further preclinical and translational studies in this promising area of neuro-oncology.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glioblastoma angiogenesis and tumor cell invasiveness are differentially regulated by β8 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging of 68Ga-NODAGA-RGD, as compared with 18F-fluorodeoxyglucose, in experimental rodent models of engrafted glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aberrant Signaling Pathways in Glioma [mdpi.com]
Understanding Nodaga-RGD Uptake in Tumor Microenvironments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nodaga-RGD, a promising radiopharmaceutical for imaging αvβ3 integrin expression in tumor microenvironments. This document details the core principles of its mechanism of action, experimental protocols for its evaluation, and quantitative data to support its application in cancer research and drug development.
Introduction to this compound and its Target: αvβ3 Integrin
Radiolabeled peptides incorporating the Arg-Gly-Asp (RGD) motif are pivotal in the noninvasive imaging of tumor angiogenesis.[1] These peptides exhibit high affinity and selectivity for αvβ3 integrin, a heterodimeric transmembrane glycoprotein (B1211001) crucial for cell-cell and cell-matrix interactions.[2] The αvβ3 integrin is overexpressed on tumor cells and endothelial cells of the tumor neovasculature, playing a key role in tumor growth, invasion, and metastasis.[3][4]
This compound, specifically [68Ga]Ga-Nodaga-c(RGDfK), has emerged as a significant radiotracer for Positron Emission Tomography (PET) imaging.[2][5] Its favorable characteristics, including straightforward and rapid radiolabeling, high stability, and excellent imaging properties, make it a compelling alternative to other RGD-based tracers.[2][3] This guide delves into the specifics of this compound's interaction with the tumor microenvironment, providing a robust resource for researchers in the field.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound, facilitating a clear comparison of its properties.
Table 1: In Vitro Binding Affinity and Radiosynthesis
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 | 4.7 ± 1.6 nM | M21 human melanoma (αvβ3-positive) | [2] |
| Radiochemical Yield | > 96% | 5 minutes at room temperature | [2] |
| Radiochemical Purity | > 99% | After solid-phase extraction | [1] |
| logP (Octanol-Water) | -2.58 | N/A | [1] |
Table 2: In Vivo Tumor Uptake and Biodistribution of [68Ga]this compound
| Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |
| M21 Human Melanoma | 60 min | Receptor-specific accumulation | 11 | [2][3] |
| U87-MG Glioblastoma (mice) | 120 min | High uptake in high proliferation areas | 3.4 (vs. normal brain) | [5] |
| Esophageal/Gastroesophageal Cancer | N/A | Lower than 18F-FDG | N/A | [6] |
Table 3: Comparative Data with Other RGD-based Tracers
| Tracer | Parameter | Value | Comparison | Reference |
| [68Ga]this compound | Tumor-to-Blood Ratio | 11 | Improved vs. [68Ga]Dota-RGD | [2][3] |
| [68Ga]Dota-RGD | Tumor-to-Blood Ratio | 4 | Lower than [68Ga]this compound | [2][3] |
| [68Ga]this compound | Protein-bound activity | 12-fold lower | vs. [68Ga]Dota-RGD | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis and Radiolabeling of [68Ga]this compound
The synthesis of c(RGDfK(NODAGA)) is typically based on solid-phase peptide synthesis using the Fmoc strategy.[2] The subsequent radiolabeling with Gallium-68 (68Ga) is a critical step for its use as a PET tracer.
Protocol for 68Ga Labeling:
-
68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Reaction Mixture: Combine the 68Ga eluate with the this compound peptide precursor in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.0-5.0).
-
Incubation: Incubate the reaction mixture. Optimal conditions can be achieved within 5 minutes at room temperature, though heating (e.g., 95°C for 10-15 minutes) can also be employed to ensure high radiochemical yield.[1][2]
-
Purification: Purify the resulting [68Ga]this compound using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).
-
Quality Control: Assess radiochemical purity using methods like radio-TLC or radio-HPLC.
In Vitro Cell Uptake Assay
This assay quantifies the specific uptake of [68Ga]this compound into cancer cells expressing αvβ3 integrin.
Protocol:
-
Cell Culture: Culture αvβ3-positive (e.g., M21 human melanoma) and αvβ3-negative (e.g., M21-L) cells in appropriate media until they reach near confluence.
-
Incubation: Incubate the cells with a known concentration of [68Ga]this compound at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).
-
Blocking (for specificity): In a parallel set of experiments, co-incubate the cells with an excess of non-radiolabeled ("cold") RGD peptide to determine non-specific binding.
-
Washing: After incubation, wash the cells with cold PBS to remove unbound radiotracer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Calculate the percentage of uptake per million cells and compare the uptake in αvβ3-positive versus αvβ3-negative cells, and in blocked versus unblocked conditions.
Competitive Binding Assay (IC50 Determination)
This assay determines the concentration of this compound required to inhibit 50% of the binding of a known radiolabeled ligand to the αvβ3 integrin.
Protocol:
-
Plate Coating: Coat 96-well plates with a purified αvβ3 integrin receptor.
-
Competition: Add a constant concentration of a radiolabeled competitor that binds to αvβ3 (e.g., 125I-echistatin) to each well.
-
Incubation: Add increasing concentrations of non-radiolabeled this compound to the wells and incubate to allow for competitive binding.
-
Washing: Wash the plates to remove unbound ligands.
-
Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
In Vivo Biodistribution Studies in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the distribution and tumor-targeting efficacy of [68Ga]this compound in a preclinical model.
Protocol:
-
Animal Model: Utilize immunodeficient mice bearing xenograft tumors from αvβ3-positive human cancer cell lines (e.g., M21 melanoma or U87-MG glioblastoma).[2][5]
-
Radiotracer Injection: Intravenously inject a defined activity of [68Ga]this compound into the tumor-bearing mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Organ Harvesting and Weighing: Dissect major organs and tissues (tumor, blood, muscle, liver, spleen, kidneys, etc.) and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Determine tumor-to-organ ratios to assess targeting efficacy.[7]
Visualizing Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Signaling Pathway of Integrin-Mediated Uptake
Caption: Integrin-mediated uptake of [68Ga]this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for [68Ga]this compound.
Logical Relationship in this compound Action
Caption: Logical flow of this compound's mechanism of action.
Influence of the Tumor Microenvironment
The uptake of this compound is intrinsically linked to the unique characteristics of the tumor microenvironment (TME). Beyond the fundamental requirement of αvβ3 integrin expression, other factors within the TME can modulate tracer accumulation.
-
Angiogenesis: The expression of αvβ3 integrin is a hallmark of angiogenesis.[3] As such, this compound uptake is often correlated with the density of new blood vessels within the tumor, providing an indirect measure of angiogenic activity.[8]
-
Hypoxia: Tumor hypoxia can upregulate the expression of various integrins, including those that bind RGD motifs.[9][10] This suggests that hypoxic regions within a tumor may exhibit enhanced this compound uptake, offering a potential avenue for imaging tumor aggressiveness.
-
Tumor pH: The acidic nature of the TME can influence peptide conformation and receptor-ligand interactions. While specific studies on the effect of pH on this compound binding are limited, it is a critical parameter to consider in the overall uptake mechanism.[11]
-
Extracellular Matrix (ECM): The ECM in the TME is rich in proteins like vitronectin and fibronectin, which are natural ligands for αvβ3 integrin.[4] The interplay between this compound and these endogenous ligands can affect the overall binding kinetics and tracer accumulation.
Conclusion
This compound is a robust and versatile radiopharmaceutical for the targeted imaging of αvβ3 integrin expression in the tumor microenvironment. Its favorable chemical and biological properties, supported by the quantitative data and protocols presented in this guide, underscore its value in preclinical and potentially clinical cancer research. A thorough understanding of its uptake mechanisms, influenced by the complex interplay of factors within the TME, is crucial for its effective application in drug development and personalized medicine.
References
- 1. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia favors tumor growth in colorectal cancer in an integrin αDβ1/hemoglobin δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Selectively Enhances Integrin Receptor Expression to Promote Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor acidic microenvironment-induced drug release of RGD peptide nanoparticles for cellular uptake and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of αvβ3 Integrin in NODAGA-RGD Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3, a heterodimeric transmembrane glycoprotein, is a key player in cell adhesion, signaling, migration, and angiogenesis. Its expression is significantly upregulated on activated endothelial cells during tumor angiogenesis and on various tumor cells, making it an attractive target for cancer diagnosis and therapy. The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established recognition motif for αvβ3 integrin. This has led to the development of RGD-based radiopharmaceuticals, such as NODAGA-RGD, for non-invasive imaging of αvβ3 expression using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of the role of αvβ3 integrin in this compound targeting, focusing on the underlying molecular interactions, key experimental methodologies, and the associated signaling pathways.
Quantitative Data on this compound and Analogs Targeting αvβ3 Integrin
The affinity and specificity of this compound conjugates for αvβ3 integrin, along with their radiolabeling efficiency and in vivo performance, are critical parameters for their successful application. The following tables summarize key quantitative data from various preclinical studies.
| Compound | IC50 (nM) for αvβ3 | Cell Line | Reference |
| [68Ga]this compound | 4.7 ± 1.6 | M21 (human melanoma) | [1][2] |
| [68Ga]DOTA-RGD | Not specified | M21 (human melanoma) | [1] |
| c(RGDfK) | Not specified | U87MG (human glioblastoma) | [3] |
| E[c(RGDyK)]2 (Dimeric RGD) | 79.2 ± 4.2 | U87MG (human glioblastoma) | [3] |
Table 1: In Vitro Binding Affinity (IC50) of RGD Analogs for αvβ3 Integrin. The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand to its receptor, indicating the binding affinity. A lower IC50 value corresponds to a higher binding affinity.
| Radiotracer | Radiochemical Yield (%) | Reaction Time (min) | Reaction Temperature (°C) | Reference |
| [68Ga]this compound | >95% | 5-10 | 95 | [4] |
| [68Ga]this compound | >96% | 5 | Room Temperature | [1][2] |
| [68Ga]DOTA-(RGD)2 | >95% | 5-10 | 95 | |
| [68Ga]NODAGA-(RGD)2 | >95% | 5-10 | 95 | |
| [18F]Alfatide | 42.1 ± 2.0% (decay-corrected) | 20 | Not specified | [5][6] |
| [18F]Galacto-RGD | 29.5 ± 5.1% (decay-corrected) | ~200 | Not specified | [4][6] |
Table 2: Radiolabeling Efficiency of RGD-based Radiotracers. This table highlights the efficiency of incorporating the radioisotope into the this compound molecule, a critical factor for practical application.
| Radiotracer | Tumor Model | Tumor-to-Blood Ratio (1h p.i.) | Tumor-to-Muscle Ratio (1h p.i.) | Reference |
| [68Ga]this compound | M21 human melanoma | 11 | Not specified | [1] |
| [68Ga]DOTA-RGD | M21 human melanoma | 4 | Not specified | [1] |
| [18F]FRGD2 | Various xenografts | Good linear relationship with integrin level | Good linear relationship with integrin level | [7] |
| 111In-DOTA-EB-cRGDfK | U-87 MG glioblastoma | 22.85 (24h p.i.) | Not specified | [8] |
Table 3: In Vivo Tumor Targeting Efficacy of Radiolabeled RGD Peptides. These ratios indicate the specificity of the radiotracer for the tumor compared to background tissues, which is crucial for clear imaging.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. This section outlines the core experimental protocols used in the evaluation of this compound for αvβ3 integrin targeting.
Competitive Binding Assay for αvβ3 Integrin
This assay is used to determine the binding affinity (IC50) of a non-radiolabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the αvβ3 integrin receptor.
Materials:
-
αvβ3 integrin-expressing cells (e.g., U87MG, M21) or purified αvβ3 integrin.
-
Radiolabeled ligand with known affinity for αvβ3 integrin (e.g., 125I-echistatin).[3]
-
Unlabeled competitor compound (this compound).
-
Binding buffer (e.g., Tris-HCl buffer with MnCl2).
-
96-well plates.
-
Gamma counter.
Procedure:
-
Cell Preparation: Seed αvβ3-positive cells in 96-well plates and allow them to adhere overnight.
-
Assay Setup:
-
Add increasing concentrations of the unlabeled competitor (this compound) to the wells.
-
Add a constant, known concentration of the radiolabeled ligand to all wells.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known potent unlabeled ligand to determine non-specific binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
Washing: Wash the cells with cold binding buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, using non-linear regression analysis.[3]
-
Radiolabeling of this compound with Gallium-68
This protocol describes the process of chelating the positron-emitting radionuclide Gallium-68 (68Ga) to the NODAGA chelator conjugated to the RGD peptide.
Materials:
-
68Ge/68Ga generator.
-
This compound peptide.
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.0-4.5).[9]
-
Heating block or water bath.
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification.
-
Solvents for SPE (e.g., ethanol, water).
-
Radio-TLC or radio-HPLC system for quality control.
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl to obtain 68GaCl3.
-
Reaction Mixture:
-
Add the 68GaCl3 eluate to a vial containing the this compound peptide dissolved in the buffer solution.
-
The amount of peptide and buffer volume should be optimized for efficient labeling.[4]
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 95°C) for a defined time (e.g., 5-15 minutes).[1][2][4]
-
Purification:
-
Pass the reaction mixture through a pre-conditioned SPE cartridge to trap the labeled peptide.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the purified [68Ga]this compound with an appropriate solvent (e.g., 50% ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.[4]
-
Measure the final activity and calculate the radiochemical yield.
-
In Vivo Biodistribution Study
This study evaluates the distribution and clearance of the radiolabeled compound in a living organism, typically in tumor-bearing animal models.
Materials:
-
Tumor-bearing animals (e.g., nude mice with xenografted human tumors like U87MG or M21).
-
[68Ga]this compound.
-
Anesthesia.
-
Syringes for injection.
-
Dissection tools.
-
Gamma counter.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animals.
-
Injection: Inject a known amount of [68Ga]this compound intravenously (e.g., via the tail vein).
-
Time Points: Euthanize groups of animals at various time points post-injection (p.i.) (e.g., 30 min, 1h, 2h, 4h).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Determine tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting specificity.
-
Signaling Pathways and Visualizations
The interaction of this compound with αvβ3 integrin triggers a cascade of intracellular signaling events that are crucial for processes like cell migration, proliferation, and survival. Understanding these pathways is vital for elucidating the mechanism of action and potential therapeutic effects of RGD-based agents.
αvβ3 Integrin-Mediated Signaling Pathway
Upon binding of an RGD ligand, αvβ3 integrin clusters and activates downstream signaling pathways. A key initial event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[10] Activated FAK serves as a scaffold for other signaling proteins, leading to the activation of several downstream cascades.
Caption: αvβ3 Integrin Signaling Cascade.
Integrin-Mediated Endocytosis of RGD Peptides
The internalization of RGD peptides is a crucial step for potential therapeutic applications. While monomeric RGD peptides can be taken up non-specifically, multimeric RGD peptides, like those often used in imaging probes, are typically internalized via integrin-mediated endocytosis, often through a clathrin-dependent pathway.[11]
Caption: Integrin-Mediated Endocytosis Workflow.
Preclinical Evaluation Workflow for this compound
The development of a new radiopharmaceutical like [68Ga]this compound follows a structured preclinical evaluation process to assess its safety and efficacy before potential clinical translation.
Caption: Preclinical Evaluation Workflow.
Conclusion
The specific and high-affinity interaction between this compound and αvβ3 integrin provides a robust foundation for the development of powerful diagnostic and therapeutic agents. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field. The visualization of the intricate signaling and internalization pathways further enhances our understanding of the molecular mechanisms at play. Continued research in this area holds great promise for advancing personalized medicine in oncology by enabling non-invasive characterization of tumor angiogenesis and facilitating the development of targeted therapies.
References
- 1. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 7. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of PET Imaging with NODAGA-RGD Tracers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles underlying Positron Emission Tomography (PET) imaging using NODAGA-conjugated Arg-Gly-Asp (RGD) tracers. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are leveraging this technology for non-invasive monitoring of αvβ3 integrin expression, a key biomarker in tumor angiogenesis and various other pathologies.
Introduction to RGD-Integrin Targeting in PET Imaging
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a well-established motif that specifically binds to a class of cell surface receptors known as integrins.[1] Among the various integrin subtypes, αvβ3 is of particular interest in oncology as it is overexpressed on tumor and tumor endothelial cells during angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2][3] Radiolabeled RGD peptides, therefore, serve as powerful probes for the non-invasive visualization and quantification of αvβ3 integrin expression using PET.[4] This allows for the assessment of tumor angiogenesis, which has significant implications for cancer diagnosis, staging, and monitoring therapeutic response.[5][6]
The NODAGA Chelator: Advantages in Radiochemistry
The choice of chelator is critical for the stable incorporation of a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), into the RGD peptide. NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a superior chelator for this purpose compared to more traditional options like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[7]
The key advantages of NODAGA include:
-
High Stability: The nine-membered ring structure of NODAGA and its derivatives is better suited for Gallium-68, resulting in higher complex stability.[8] This enhanced stability is crucial to prevent the release of the radionuclide in vivo, which could lead to non-specific signal and inaccurate imaging.
-
Mild Labeling Conditions: ⁶⁸Ga-labeling of NODAGA-RGD can be achieved rapidly at room temperature, often within 5-10 minutes.[4][8][9] This is in contrast to DOTA-based tracers which frequently require heating, potentially compromising the integrity of the peptide.[7][9]
-
High Radiochemical Yield and Purity: The radiolabeling process for ⁶⁸Ga-NODAGA-RGD consistently results in high radiochemical yields and purity, often exceeding 95% and 99% respectively.[2][8]
-
Favorable Pharmacokinetics: ⁶⁸Ga-NODAGA-RGD exhibits reduced binding to plasma proteins compared to its DOTA counterparts, leading to improved tumor-to-blood ratios and clearer images.[4][10]
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes involved in this compound PET imaging, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: RGD-Integrin Signaling Pathway.
Caption: Experimental Workflow for this compound PET Imaging.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound tracers from various preclinical studies. This allows for a direct comparison of their performance characteristics.
Table 1: Radiosynthesis and In Vitro Properties of ⁶⁸Ga-NODAGA-RGD Tracers
| Parameter | Value | Reference |
| Radiochemical Yield | > 95% | [2][9] |
| Radiochemical Purity | > 99% | [2][11] |
| Molar Activity | 18 ± 7.3 GBq/µmol | [11] |
| Partition Coefficient (logP) | -2.58 | [2] |
| IC50 (αvβ3 binding affinity) | 4.7 ± 1.6 nM | [4][8] |
| Stability in Human Serum | Stable | [8] |
Table 2: In Vivo Biodistribution of ⁶⁸Ga-NODAGA-RGD in Tumor-Bearing Mice (60 min p.i.)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Reference |
| Blood | 0.21 ± 0.04 | [4] |
| Tumor (αvβ3-positive) | 2.31 ± 0.45 | [4] |
| Tumor (αvβ3-negative) | 0.45 ± 0.11 | [4] |
| Muscle | 0.15 ± 0.03 | [4] |
| Liver | 0.43 ± 0.07 | [4] |
| Kidneys | 2.65 ± 0.68 | [4] |
| Tumor-to-Blood Ratio | 11 | [4][8] |
| Tumor-to-Muscle Ratio | 15.4 | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments involved in the evaluation of this compound tracers.
Synthesis of c(RGDfK(NODAGA))
The synthesis of the NODAGA-conjugated RGD peptide is typically performed using solid-phase peptide synthesis (SPPS) with the Fmoc strategy.[4][8] The cyclic RGD peptide, c(RGDfK), is first synthesized, and then the NODAGA chelator is conjugated to the lysine (B10760008) (K) side chain.
Radiolabeling with ⁶⁸Ga
A standardized protocol for the radiolabeling of this compound with ⁶⁸Ga is as follows:
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: The pH of the eluate is adjusted to approximately 3.5-4.0 using a sodium acetate (B1210297) buffer.
-
Incubation: The buffered ⁶⁸Ga solution is added to a vial containing the this compound precursor (typically 15-20 µg).[9]
-
Reaction: The mixture is incubated at room temperature for 5-10 minutes.[4][8][9]
-
Purification: The final product, ⁶⁸Ga-NODAGA-RGD, is purified using a solid-phase extraction cartridge (e.g., a C18 Sep-Pak cartridge) to remove any unreacted ⁶⁸Ga.[2]
In Vitro αvβ3 Binding Affinity Assay
The binding affinity of the tracer for the αvβ3 integrin is determined through a competitive displacement assay.
-
Cell Culture: αvβ3-positive cells (e.g., human melanoma M21 cells) are cultured to confluence in appropriate well plates.[8]
-
Competition: The cells are incubated with a known concentration of a radiolabeled competitor (e.g., ¹²⁵I-echistatin) and varying concentrations of the non-radiolabeled this compound peptide.
-
Washing and Lysis: After incubation, the cells are washed to remove unbound tracer and then lysed.
-
Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The IC50 value, which is the concentration of the this compound peptide that inhibits 50% of the specific binding of the radiolabeled competitor, is calculated by non-linear regression analysis.[4][8]
In Vivo µPET Imaging and Biodistribution Studies
-
Animal Model: Tumor-bearing animal models are established, typically by subcutaneously inoculating human tumor cells (e.g., U87MG or M21) into immunocompromised mice.[12][13]
-
Tracer Administration: A defined amount of ⁶⁸Ga-NODAGA-RGD (e.g., 50.8 ± 2.8 MBq) is injected intravenously into the tail vein of the anesthetized animal.[14]
-
PET/CT Imaging: Dynamic or static PET scans are acquired at specific time points post-injection (e.g., a 10-minute static scan at 60 minutes post-injection).[14] The images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify tracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).[12]
-
Ex Vivo Biodistribution: Following the final imaging session, the animals are euthanized, and major organs and the tumor are excised, weighed, and their radioactivity is measured in a gamma counter to confirm the imaging data and provide a more detailed tissue distribution profile.[12] For specificity studies, a blocking dose of a non-radiolabeled RGD peptide can be co-injected to demonstrate receptor-specific uptake.[12]
Conclusion
PET imaging with this compound tracers represents a robust and clinically translatable approach for the non-invasive assessment of αvβ3 integrin expression. The favorable radiochemical properties of the NODAGA chelator, combined with the high affinity and selectivity of the RGD peptide, result in a powerful imaging agent with significant potential to impact cancer research and clinical practice. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this technology in their work.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
Methodological & Application
Automated Synthesis of [⁶⁸Ga]NODAGA-RGD for PET Imaging
Application Note and Protocol
This document provides a detailed protocol for the automated synthesis of [⁶⁸Ga]NODAGA-RGD, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of αvβ3 integrin expression, which is a key biomarker in angiogenesis and tumor progression. The following protocols are intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and radiopharmacy.
Introduction
[⁶⁸Ga]this compound is a radiolabeled peptide that targets the αvβ3 integrin with high affinity and specificity. Its use in PET imaging allows for the non-invasive visualization and quantification of angiogenesis, a critical process in tumor growth and metastasis. Automated synthesis modules offer a standardized, reproducible, and safe method for the production of this radiopharmaceutical, minimizing operator radiation exposure and ensuring consistent product quality. This application note details the automated synthesis process, quality control procedures, and expected outcomes.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier/Specification | Notes |
| ⁶⁸Ge/⁶⁸Ga Generator | FDA or EMA approved | Eluted with 0.1 N HCl |
| This compound Precursor | GMP Grade | Typically 20 µg per synthesis |
| Acetate (B1210297) Buffer | 2 M, pH 5.0 | For radiolabeling reaction |
| Sodium Chloride | 0.9% (Saline) | For final formulation |
| Ethanol | 50% in Water for Injection | For C-18 cartridge elution |
| C-18 Cartridge | e.g., Sep-Pak C18 Plus Light | For purification |
| Sterile Filter | 0.22 µm | For final product sterilization |
| Automated Synthesis Module | e.g., GE FASTlab, IBA Synthera | --- |
Automated Synthesis Workflow
The automated synthesis of [⁶⁸Ga]this compound typically involves the following stages, which are performed within a shielded synthesis module. The entire process, including pre-arrangement and quality control, can be completed in approximately 60 minutes[1].
Caption: Automated synthesis workflow for [⁶⁸Ga]this compound.
Protocol Steps:
-
⁶⁸Ga Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 N HCl to obtain ⁶⁸GaCl₃. This step is typically automated by the synthesis module[1].
-
Radiolabeling Reaction: The eluted ⁶⁸GaCl₃ is transferred to the reaction vessel containing the this compound precursor (20 µg) dissolved in an acetate buffer (e.g., 1.5 ml of 2 M, pH 5.0). The reaction is heated to approximately 40°C for about 10 minutes[1].
-
Purification: The reaction mixture is then passed through a C-18 cartridge. The [⁶⁸Ga]this compound binds to the cartridge, while unreacted ⁶⁸Ga and other hydrophilic impurities are washed away[1][2].
-
Formulation and Sterilization: The purified [⁶⁸Ga]this compound is eluted from the C-18 cartridge using 50% ethanol, followed by formulation in saline (0.9% NaCl) to a final volume of approximately 8.5 ml with a maximum of 10% ethanol. The final product is passed through a 0.22 µm sterile filter into a sterile vial[1].
Quality Control
A comprehensive quality control assessment is crucial to ensure the safety and efficacy of the final radiopharmaceutical product. The following tests should be performed on each batch.
| Parameter | Specification | Method |
| Radiochemical Purity | > 99%[1] | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) |
| pH | Within specified limits (e.g., 4.5-7.5) | pH meter |
| Appearance | Clear, colorless solution | Visual inspection |
| Radionuclidic Purity (⁶⁸Ge content) | < 0.001% | Germanium-68 breakthrough test |
| Sterility | Sterile | Sterility test (e.g., USP <71>) |
| Bacterial Endotoxins | Within specified limits (e.g., < 175 EU/V) | Limulus Amebocyte Lysate (LAL) test |
| Ethanol Content | Max. 10%[1] | Gas Chromatography (GC) |
| Specific Activity | 12-24 MBq/nmol[1] | Calculated from total activity and precursor amount |
Data Presentation
The following table summarizes typical quantitative data obtained from the automated synthesis of [⁶⁸Ga]this compound.
| Parameter | Typical Value | Reference |
| Synthesis Time | ~60 minutes (including QC) | [1] |
| Radiochemical Purity | > 99% | [1] |
| Specific Activity | 12-24 MBq/nmol | [1] |
| Stability in PBS and Human Serum | > 98% for at least 2 hours | [3] |
Signaling Pathway and Molecular Structure
[⁶⁸Ga]this compound targets the αvβ3 integrin, which is a cell surface receptor involved in cell adhesion and signaling. The RGD (Arginine-Glycine-Aspartic acid) peptide sequence mimics the natural ligand for the integrin, allowing for specific binding.
Caption: Simplified signaling pathway of αvβ3 integrin targeted by [⁶⁸Ga]this compound.
Conclusion
The automated synthesis of [⁶⁸Ga]this compound provides a reliable and efficient method for producing this important PET imaging agent. The protocols outlined in this application note, when followed in conjunction with rigorous quality control, can ensure the consistent production of a high-quality radiopharmaceutical suitable for clinical and research applications. The high radiochemical purity and specific activity achieved through automated synthesis contribute to the generation of high-quality PET images for the assessment of αvβ3 integrin expression.
References
- 1. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Dose Assessment of 68Ga-NODAGA-RGD-BBN Heterodimer Peptide based on Animal Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Step-by-Step NODAGA-RGD Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the radiolabeling of NODAGA-RGD with Gallium-68 (⁶⁸Ga), a critical procedure for the preparation of a radiopharmaceutical used in Positron Emission Tomography (PET) imaging of αvβ3 integrin expression. This protocol is intended for research and drug development professionals with experience in handling radioactive materials and standard laboratory procedures.
Introduction
Radiolabeled Arginine-Glycine-Aspartic acid (RGD) peptides are invaluable tools for the non-invasive imaging of angiogenesis and tumor progression.[1] The αvβ3 integrin, a cell surface receptor, is a key biomarker in these processes as it is overexpressed on activated endothelial cells and various tumor cells.[2] The chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) offers facile and efficient labeling with radiometals like Gallium-68.[3] ⁶⁸Ga-NODAGA-RGD has demonstrated favorable pharmacokinetics and imaging properties, making it a promising tracer for clinical applications.[4][5]
Experimental Protocols
This section details the materials and step-by-step procedure for the manual radiolabeling of this compound with ⁶⁸Ga. Automated synthesis modules can also be used and have been shown to produce ⁶⁸Ga-NODAGA-RGD efficiently.[6]
Materials and Reagents
-
NODAGA-c(RGDyK) or NODAGA-c(RGDfK) peptide (e.g., from ABX GmbH)
-
⁶⁸Ge/⁶⁸Ga generator (e.g., from Pars Isotope Co. or ITG)
-
0.1 M Hydrochloric acid (HCl), metal-free
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5 or 2 M, pH 5.0) or Ammonium (B1175870) acetate buffer (e.g., 3 M, pH 4)
-
Ethanol (B145695) (50% v/v in water for injection)
-
Saline solution (0.9% NaCl), sterile
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
Sterile filters (0.22 µm pore size)
-
Reaction vials (e.g., Eppendorf tubes)
-
Heating block or water bath
-
Dose calibrator
-
Radio-Thin Layer Chromatography (radio-TLC) system
-
Radio-High-Performance Liquid Chromatography (radio-HPLC) system
Step-by-Step Radiolabeling Procedure
The following protocol is a synthesis of commonly employed manual labeling methods.[1][6][7]
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in an acidic solution. The eluted activity can range from approximately 60 to 1295 MBq.[1][7]
-
Buffering the Reaction Mixture:
-
Addition of the Precursor:
-
Incubation:
-
Purification of ⁶⁸Ga-NODAGA-RGD:
-
Pre-condition a C18 SPE cartridge by washing it with ethanol (e.g., 5 mL) followed by sterile water (e.g., 10 mL).
-
Pass the reaction mixture through the pre-conditioned C18 cartridge. The ⁶⁸Ga-NODAGA-RGD will be retained on the cartridge, while unreacted ⁶⁸Ga and other hydrophilic impurities will pass through.
-
Wash the cartridge with sterile water (e.g., 1 mL) to remove any remaining impurities.
-
Elute the purified ⁶⁸Ga-NODAGA-RGD from the cartridge with a small volume of 50% ethanol (e.g., 2 x 250 µL or 1 mL).[1][6]
-
-
Formulation:
-
The eluted ⁶⁸Ga-NODAGA-RGD solution is then typically diluted with sterile saline to obtain an injectable solution with a maximum of 10% ethanol.[6]
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Quality control is essential to ensure the purity and identity of the final radiopharmaceutical product.
-
Radiochemical Purity (RCP):
-
Radio-TLC: RCP can be determined using radio-TLC with a mobile phase of 1 M ammonium acetate:methanol (1:1 v/v) on silica (B1680970) gel plates.[6]
-
Radio-HPLC: A more quantitative analysis is performed using a reversed-phase radio-HPLC system. A common method uses a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.[6] The radiochemical purity should typically be greater than 95%.[1]
-
-
Other Quality Control Parameters: Additional tests should be performed according to pharmacopeial standards, including sterility, endotoxin (B1171834) levels, pH, and radionuclide identity.[6]
Data Presentation
The following tables summarize key quantitative data from various studies on ⁶⁸Ga-NODAGA-RGD.
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Value | Reference |
| Radiochemical Yield | >95% | [1] |
| Radiochemical Purity | >99% | [1][6] |
| Specific Activity | 12 - 24 MBq/nmol | [6] |
| Routinely ca. 500 GBq/µmol | [5] | |
| Synthesis Time | ~15 minutes (automated) | [5] |
| ~60 minutes (including QC) | [6] | |
| pH of final product | Within specified limits | [6] |
| Endotoxin amount | Within specified limits | [6] |
| ⁶⁸Ge-content | Within specified limits | [6] |
| Ethanol content | max. 10% | [6] |
Table 2: In Vitro and In Vivo Performance
| Parameter | Value | Reference |
| IC₅₀ (αvβ3 binding affinity) | 4.7 ± 1.6 nM | [4] |
| LogP (Hydrophilicity) | -4.0 | [5] |
| -3.27 ± 0.01 | [3] | |
| In vitro stability in human serum | Stable for at least 2 hours | [7] |
| Tumor-to-Blood Ratio (60 min p.i.) | 11 | [4] |
| Elimination Route | Predominantly renal | [6] |
| Effective Dose | 21.5 ± 5.4 µSv/MBq | [6] |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the manual radiolabeling of this compound with ⁶⁸Ga.
Caption: Workflow for ⁶⁸Ga-NODAGA-RGD Radiolabeling.
αvβ3 Integrin Signaling Pathway
⁶⁸Ga-NODAGA-RGD targets the αvβ3 integrin, which upon binding to its ligands in the extracellular matrix (ECM), initiates a cascade of intracellular signals crucial for cell survival, proliferation, migration, and angiogenesis.
Caption: Simplified αvβ3 Integrin Signaling Pathway.
References
- 1. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrins in Tumor Angiogenesis & Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 68Ga-NODAGA-RGD is a suitable substitute for (18)F-Galacto-RGD and can be produced with high specific activity in a cGMP/GRP compliant automated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Dose Assessment of 68Ga-NODAGA-RGD-BBN Heterodimer Peptide based on Animal Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with NODAGA-RGD in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established motif for targeting the αvβ3 integrin, a transmembrane glycoprotein (B1211001) that is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[1] This overexpression makes αvβ3 integrin an attractive biomarker for cancer diagnosis and monitoring therapeutic response.[2][3] NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a versatile chelator that can be conjugated to RGD peptides and radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[2][4] [⁶⁸Ga]Ga-NODAGA-RGD has emerged as a promising radiotracer for non-invasive in vivo imaging of αvβ3 integrin expression due to its high stability, favorable pharmacokinetic properties, and the convenient availability of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.[4][5]
These application notes provide detailed protocols and compiled data for researchers utilizing [⁶⁸Ga]Ga-NODAGA-RGD for in vivo imaging in animal models, particularly in the context of oncology and inflammation research.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving [⁶⁸Ga]Ga-NODAGA-RGD, providing a reference for expected outcomes and for comparison with other imaging agents.
Table 1: In Vitro Binding Affinity and Radiochemistry of [⁶⁸Ga]Ga-NODAGA-RGD
| Parameter | Value | Cell Line / Conditions | Reference |
| IC₅₀ (αvβ3 binding) | 4.7 ± 1.6 nM | M21 (human melanoma) | [4] |
| Radiochemical Yield | > 96% | 5 min at room temperature | [4] |
| Radiochemical Purity | > 98% | Optimized conditions | [2] |
| Specific Activity | 75 GBq/µmol | Optimized conditions | [2] |
Table 2: In Vivo Tumor and Organ Uptake of [⁶⁸Ga]Ga-NODAGA-RGD (SUV)
| Animal Model | Tumor/Tissue | SUVmean ± SD | Time Post-Injection | Reference |
| Rat Autoimmune Myocarditis | Inflamed Myocardium | 0.4 ± 0.1 | 60-80 min | [6] |
| Rat Autoimmune Myocarditis | Control Myocardium | 0.1 ± 0.02 | 60-80 min | [6] |
| Rat Autoimmune Myocarditis | Blood | 0.3 ± 0.1 | 60-80 min | [6] |
| Human (HNSCC) | Primary Tumor | 1.36 ± 0.23 g/mL | 20 min | [7] |
| Human (HNSCC) | Primary Tumor | 1.13 ± 0.21 g/mL | 60 min | [7] |
Table 3: Ex Vivo Biodistribution of [⁶⁸Ga]Ga-NODAGA-RGD in Rats with Autoimmune Myocarditis (100 min p.i.)
| Organ | SUVmean ± SD (Immunized) | SUVmean ± SD (Control) | Reference |
| Heart | 0.3 ± 0.1 | 0.1 ± 0.03 | [6] |
| Blood | 0.2 ± 0.1 | 0.2 ± 0.1 | [6] |
| Lung | 0.2 ± 0.1 | 0.2 ± 0.1 | [6] |
| Liver | 0.2 ± 0.1 | 0.2 ± 0.1 | [6] |
| Spleen | 0.4 ± 0.1 | 0.4 ± 0.2 | [6] |
| Kidney | 2.1 ± 0.6 | 2.3 ± 0.8 | [6] |
| Muscle | 0.1 ± 0.04 | 0.1 ± 0.04 | [6] |
| Bone | 0.2 ± 0.1 | 0.2 ± 0.1 | [6] |
| Lymph Nodes (Mediastinal) | 0.4 ± 0.1 | 0.2 ± 0.1 | [6] |
| Lymph Nodes (Axillary) | 0.3 ± 0.1 | 0.2 ± 0.1 | [6] |
Data presented as mean Standardized Uptake Value (SUV) ± Standard Deviation (SD).
Signaling Pathway and Targeting Mechanism
[⁶⁸Ga]Ga-NODAGA-RGD targets the αvβ3 integrin, which, upon binding to its ligands in the extracellular matrix, initiates intracellular signaling cascades that are crucial for cell proliferation, migration, and survival. These pathways are central to processes like angiogenesis and tumor metastasis.
The binding of RGD peptides to αvβ3 integrin can modulate downstream signaling pathways, such as the FAK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[8][9]
Experimental Protocols
The following are detailed protocols for key experiments involving [⁶⁸Ga]Ga-NODAGA-RGD in animal models.
Protocol 1: Radiolabeling of this compound with ⁶⁸Ga
Materials:
-
NODAGA-c(RGDfK) peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) buffer (pH 4.0-4.5)
-
Sterile, pyrogen-free water for injection
-
Syringes and sterile vials
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile vial, add a predetermined amount of this compound peptide (typically 5-10 µg).
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[4] While heating is not always necessary for NODAGA chelators, incubation at a higher temperature (e.g., 95°C) for a short period can be performed to ensure high labeling efficiency.[10]
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo use.
-
If necessary, purify the final product using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.
-
Formulate the final [⁶⁸Ga]Ga-NODAGA-RGD solution in a physiologically compatible buffer (e.g., saline) for injection.
Protocol 2: Generation of Tumor-Bearing Animal Models
Materials:
-
αvβ3-positive tumor cell line (e.g., M21 human melanoma, U87MG human glioblastoma)[4][11]
-
Immunocompromised mice (e.g., nude mice)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes for subcutaneous injection
-
Calipers for tumor measurement
Procedure:
-
Culture the selected tumor cell line under standard conditions (37°C, 5% CO₂).
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank or shoulder of the immunocompromised mice.
-
Monitor the animals regularly for tumor growth.
-
Begin imaging studies when the tumors reach a suitable size (e.g., 100-500 mm³), which is typically 2-4 weeks post-inoculation.
Protocol 3: In Vivo PET/CT Imaging
Materials:
-
Tumor-bearing or disease model animal
-
[⁶⁸Ga]Ga-NODAGA-RGD solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for intravenous injection (optional, for tail vein injection)
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Position the animal on the scanner bed. Maintain body temperature using a heating pad.
-
Administer a defined activity of [⁶⁸Ga]Ga-NODAGA-RGD (e.g., 5-15 MBq) via intravenous tail vein injection.[6][12]
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan at a specific time point post-injection (e.g., 60 minutes) or a dynamic scan over a longer period (e.g., 0-90 minutes) to assess tracer kinetics.[6]
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images for analysis.
-
Draw regions of interest (ROIs) on the tumor and other organs to quantify tracer uptake, typically expressed as Standardized Uptake Value (SUV).
Protocol 4: Ex Vivo Biodistribution Analysis
Materials:
-
Animal previously injected with [⁶⁸Ga]Ga-NODAGA-RGD
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
At a predetermined time point after tracer injection (e.g., 100 minutes), euthanize the animal via a humane method.[6]
-
Dissect the animal and carefully collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the activity of the injected dose standard for calibration.
-
Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for in vivo imaging with [⁶⁸Ga]Ga-NODAGA-RGD.
Conclusion
[⁶⁸Ga]Ga-NODAGA-RGD is a valuable tool for the non-invasive imaging of αvβ3 integrin expression in preclinical animal models. Its straightforward radiolabeling, favorable in vivo properties, and specific targeting of a key biomarker in angiogenesis and oncology make it a powerful radiotracer for a wide range of research applications. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to incorporate this imaging agent into their studies.
References
- 1. qyaobio.com [qyaobio.com]
- 2. ijrr.com [ijrr.com]
- 3. cellgs.com [cellgs.com]
- 4. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of 68Ga-NODAGA-RGD, as compared with 18F-fluorodeoxyglucose, in experimental rodent models of engrafted gli… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. In Vivo Imaging of Ischemia/Reperfusion-mediated Aminopeptidase N Expression in Surgical Rat Model Using 68Ga-NOTA-c(NGR) | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for Nodaga-RGD PET Imaging in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acquisition and analysis of Positron Emission Tomography (PET) images using Nodaga-RGD based radiotracers. The information is intended to guide researchers in oncology, cardiology, and other fields where the non-invasive imaging of αvβ3 integrin expression is of interest for studying angiogenesis and cellular proliferation.
Introduction to this compound PET Imaging
The arginine-glycine-aspartic acid (RGD) peptide sequence exhibits high affinity and specificity for αvβ3 integrin, a cell surface receptor that is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[1] Radiolabeling of RGD peptides with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), allows for the non-invasive in vivo visualization and quantification of αvβ3 integrin expression using PET. The chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid (NODAGA) offers facile and stable complexation with ⁶⁸Ga, making [⁶⁸Ga]Ga-NODAGA-RGD a promising tracer for clinical and preclinical research.[2][3]
Key Experimental Protocols
Radiolabeling of this compound with Gallium-68
This protocol outlines the manual and automated synthesis of [⁶⁸Ga]Ga-NODAGA-RGD.
Manual Radiolabeling Protocol:
-
Elution of ⁶⁸Ga: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add the ⁶⁸GaCl₃ eluate to 1.5 ml of acetate (B1210297) buffer (2 M; pH 5.0).
-
Reaction: Add 20 μg of this compound peptide to the buffered ⁶⁸Ga solution.[4]
-
Incubation: Incubate the reaction mixture at 40°C for approximately 10 minutes.[4] Some protocols suggest that labeling can be achieved at room temperature within 5 minutes.[2][5]
-
Purification: Purify the reaction mixture using a C-18 cartridge to trap the [⁶⁸Ga]Ga-NODAGA-RGD.
-
Elution of Final Product: Elute the purified radiotracer from the C-18 cartridge with 50% ethanol.
-
Formulation: Wash the final product with saline and pass it through a 0.22-μm sterile filter.
-
Quality Control: Perform quality control to determine radiochemical purity (via HPLC and TLC), pH, sterility, and endotoxin (B1171834) levels.[4]
Automated Synthesis:
Automated synthesis modules can be employed for a more standardized and radiation-safe production of [⁶⁸Ga]Ga-NODAGA-RGD.[4] These systems typically follow the same core principles of elution, reaction, and purification in a closed and controlled environment.
Animal Handling and Preparation for Preclinical Imaging
-
Animal Models: Various animal models can be used, including nude mice or rats with xenografted human tumors (e.g., U87-MG glioblastoma, M21 human melanoma) or models of myocardial infarction.[6][7]
-
Anesthesia: Anesthetize the animals prior to and during the imaging procedure. Isoflurane (1.5–2.5%) is a commonly used anesthetic.[8]
-
Tracer Administration: Administer the [⁶⁸Ga]Ga-NODAGA-RGD intravenously (e.g., via the tail vein). The injected dose will vary depending on the animal model and imaging system, but a typical dose for rats is around 50.8 ± 2.8 MBq.[8][9]
PET/CT Image Acquisition
Preclinical Imaging (Small Animal PET/CT):
-
Scanner: Use a dedicated small animal PET/CT scanner.
-
Uptake Time: Allow for an uptake period between tracer injection and the start of the scan. This can range from 30 minutes to 2 hours post-injection (p.i.).[7][8]
-
Imaging Protocol:
-
Static Scans: Acquire a static PET scan for a defined duration (e.g., 10 minutes) at a specific time point p.i. (e.g., 60 minutes).[8][9]
-
Dynamic Scans: For kinetic analysis, start the PET acquisition immediately after tracer injection and acquire data over a longer period (e.g., 90 minutes) using a series of time frames.[8][9]
-
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
Clinical Imaging (Human PET/CT):
-
Scanner: Use a clinical PET/CT scanner.
-
Injected Dose: The administered activity for human studies is typically around 154–200 MBq.[4][10]
-
Uptake Time and Scanning: Whole-body PET/CT scans can be acquired at multiple time points, such as 10 minutes, 1 hour, and 2 hours after intravenous injection.[10] A common approach is to start the scan 45-60 minutes post-injection.[11]
-
Scan Duration: The acquisition time is typically 2 minutes per bed position.[10][12]
Image Analysis and Quantification
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Image Fusion: Co-register the PET and CT images for anatomical localization of tracer uptake.
-
Region of Interest (ROI) Analysis:
-
Draw ROIs on the fused PET/CT images over tumors and other organs of interest.
-
Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) within each ROI. SUV is a semi-quantitative measure of tracer uptake, normalized for injected dose and body weight.
-
-
Kinetic Modeling (for dynamic scans): Analyze time-activity curves (TACs) from dynamic scans to estimate kinetic parameters that can provide more detailed information about tracer delivery and binding.
-
Voxel-wise Analysis: For a more granular analysis, the spatial distribution of tracer uptake can be assessed on a voxel-by-voxel basis.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies using this compound PET imaging.
| Parameter | Human Studies | Preclinical (Rat) Studies | Preclinical (Mouse) Studies | Reference |
| Injected Activity | 154 - 200 MBq | 50.8 ± 2.8 MBq | ~10 MBq | [4][8][10] |
| Uptake Time | 10 min, 1 h, 2 h | 60 min (static), 0-90 min (dynamic) | 60 min | [8][10] |
| Scan Duration | 2 min/bed position | 10 min (static), 90 min (dynamic) | Not Specified | [8][10] |
Table 1: Typical Image Acquisition Parameters
| Tissue/Tumor Type | SUVmax | SUVmean | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 3.9 ± 1.1 g/mL | 2.0 ± 0.8 g/mL | [14] |
| Breast Cancer | 6.2 (at 1h p.i.) | Not Reported | [10] |
| Neuroendocrine Neoplasms (NEN) | Variable, used for prognostication | Not Reported | [10][11] |
| Inflamed Myocardium (Rat Model) | Not Reported | 0.4 ± 0.1 | [8][9] |
| Control Myocardium (Rat Model) | Not Reported | 0.1 ± 0.02 | [8][9] |
Table 2: Reported SUV Values in Different Tissues
| Parameter | Value | Reference |
| Effective Dose (Human) | 0.022 mSv/MBq (dimer) | [10] |
| Effective Dose (Human) | 21.5 ± 5.4 μSv/MBq (monomer) | [4] |
| Highest Absorbed Radiation Dose | Urinary Bladder Wall (0.26 ± 0.09 mSv/MBq) | [4] |
Table 3: Dosimetry Data for [⁶⁸Ga]Ga-NODAGA-RGD
Visualized Workflows and Pathways
Signaling Pathway
Caption: Simplified signaling pathway initiated by this compound binding to αvβ3 integrin.
Experimental Workflow
Caption: General experimental workflow for this compound PET imaging.
Logical Relationship
Caption: Logical relationship from biological process to clinical application.
References
- 1. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 2. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Clinical GLP-1 Receptor PET/CT Imaging with [68Ga]Ga-NODAGA-Exendin-4 | Springer Nature Experiments [experiments.springernature.com]
- 4. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [68Ga]-NODAGA-RGD Positron Emission Tomography (PET) for Assessment of Post Myocardial Infarction Angiogenesis as a Predictor for Left Ventricular Remodeling in Mice after Cardiac Stem Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 9. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human Study of [68Ga]Ga-NODAGA-E[c(RGDyK)]2 PET for Integrin αvβ3 Imaging in Patients with Breast Cancer and Neuroendocrine Neoplasms: Safety, Dosimetry and Tumor Imaging Ability [mdpi.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Head and neck tumors angiogenesis imaging with 68Ga-NODAGA-RGD in comparison to 18F-FDG PET/CT: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing [68Ga]NODAGA-RGD Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of [68Ga]NODAGA-RGD.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended conditions for labeling this compound with Gallium-68?
A1: [68Ga]this compound can be successfully produced with high radiochemical yield and purity (>96%) within 5 to 10 minutes at room temperature.[1][2] Key parameters to control are the amount of precursor peptide, the pH of the reaction mixture, the reaction temperature, and the incubation time.
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for the 68Ga-labeling of this compound is generally between 4.0 and 5.0.[3][4] Acetate (B1210297) or HEPES buffers are commonly used to maintain the desired pH.[3][4]
Q3: Is heating required for the labeling reaction?
A3: One of the significant advantages of the NODAGA chelator is its ability to efficiently complex with 68Ga at room temperature.[5][6] While some protocols for other 68Ga-labeled peptides or automated synthesizers may employ heating (e.g., 40°C or 95°C), for [68Ga]this compound, high radiochemical yields are achievable without heating.[3][6][7]
Q4: How much this compound precursor should I use?
A4: The amount of precursor can be optimized, but studies have shown successful labeling with as little as 10-20 μg of the this compound conjugate.[3][5] The optimal amount may depend on the specific activity required and the efficiency of your 68Ga generator.
Q5: What is a typical reaction time for the labeling?
A5: The reaction is typically very fast, with high incorporation of 68Ga achieved within 5 to 15 minutes.[1][2][3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<90%) | Incorrect pH: The pH of the reaction mixture is outside the optimal range of 4.0-5.0. | Verify the pH of your buffer and the final reaction mixture. Adjust as necessary with appropriate acids or bases. |
| Insufficient Precursor: The amount of this compound may be too low for the amount of 68Ga activity. | Increase the amount of the this compound precursor in increments. Refer to the data tables below for guidance on the effect of precursor concentration. | |
| Metal Contamination: Contamination of the 68Ga eluate with other metal ions (e.g., Fe3+, Zn2+) can compete with 68Ga for the chelator. | Ensure high-purity reagents and consider pre-purification of the 68Ga eluate if metal contamination is suspected. | |
| Formation of Colloidal [68Ga]Ga(OH)3 | High pH: If the pH of the reaction mixture is too high (above 5.5), 68Ga can precipitate as gallium hydroxide. | Carefully control the pH to remain within the optimal 4.0-5.0 range. |
| Inconsistent Results | Variable 68Ga Eluate Quality: The quality and concentration of 68Ga from the generator can vary between elutions. | Use a fractionated elution protocol to collect the 68Ga fraction with the highest activity concentration.[3] |
| Reagent Instability: Degradation of the this compound precursor or buffer solutions. | Store reagents under recommended conditions and prepare fresh solutions as needed. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies optimizing the labeling conditions for NODAGA-conjugated peptides.
Table 1: Effect of Precursor Amount on Radiochemical Purity (%)
| Precursor | Precursor Amount | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| NODAGA-LacN-E[c(RGDfK)]2 | 10 µM | 95 | 15 | ~75 | [7] |
| NODAGA-LacN-E[c(RGDfK)]2 | 17 µM | 95 | 15 | ~85 | [7] |
| NODAGA-LacN-E[c(RGDfK)]2 | 23 µM | 95 | 15 | ~90 | [7] |
| NODAGA-LacN-E[c(RGDfK)]2 | 32 µM | 95 | 15 | ~95 | [7] |
| NOTA-Bn-(RGD)2 | 10 µg | 25 (Room Temp) | 10 | ≥98 | [5] |
Table 2: Effect of Temperature on Radiochemical Purity (%)
| Precursor | Precursor Amount | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
| NODAGA-LacN-E[c(RGDfK)]2 | 32 µM | Room Temp | 15 | No significant labeling | [7] |
| NODAGA-LacN-E[c(RGDfK)]2 | 32 µM | 37 | 15 | ~8.53 | [7] |
| NODAGA-LacN-E[c(RGDfK)]2 | 32 µM | 60 | 15 | ~92 | [7] |
| NODAGA-LacN-E[c(RGDfK)]2 | 32 µM | 95 | 15 | ~95 | [7] |
| [68Ga]Ga-NODPAM | 4 nmol | Room Temp | 15 | <80 | [9] |
| [68Ga]Ga-NODPAM | 4 nmol | 40 | 15 | <85 | [9] |
| [68Ga]Ga-NODPAM | 4 nmol | 60 | 15 | >95 | [9] |
| [68Ga]Ga-NODPAM | 4 nmol | 80 | 15 | >95 | [9] |
Experimental Protocols
Manual Labeling Protocol for [68Ga]this compound
This protocol is adapted from methodologies described in the literature.[1][4]
-
68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions. For optimal results, a fractionated elution can be performed to collect the portion of the eluate with the highest 68Ga concentration.[3]
-
Buffering: In a reaction vial, add a suitable volume of a buffer solution (e.g., 1.5 M HEPES or 2 M acetate buffer) to the 68Ga eluate to adjust the pH to approximately 4.0-5.0.[3][4]
-
Precursor Addition: Add the desired amount of this compound (e.g., 20 µg) dissolved in water to the buffered 68Ga solution.[3]
-
Reaction: Let the reaction mixture stand at room temperature for 5-10 minutes.
-
Quality Control: Determine the radiochemical purity of the final product using methods such as radio-HPLC or radio-TLC.
-
Purification (if necessary): If the radiochemical purity is below the desired threshold, the product can be purified using a C-18 cartridge.[3]
Automated Synthesis Protocol for [68Ga]this compound
This is a generalized workflow based on automated synthesis platforms.[3]
-
Elution and Trapping: The 68Ga eluate from the generator is passed through a cation-exchange cartridge to trap the 68Ga.
-
Elution of 68Ga: The trapped 68Ga is then eluted from the cartridge into the reaction vessel using a small volume of a suitable eluent.
-
Reaction: The this compound precursor and buffer are added to the reactor. The reaction is allowed to proceed for a set time (e.g., 10 minutes) and may involve gentle heating (e.g., 40°C).[3]
-
Purification: The reaction mixture is passed through a C-18 cartridge to trap the labeled peptide.
-
Final Formulation: The purified [68Ga]this compound is eluted from the C-18 cartridge with an ethanol/water mixture and then formulated in saline for injection.
Visualizations
Caption: Manual labeling workflow for [68Ga]this compound.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 68Ga-NODAGA-RGD is a suitable substitute for (18)F-Galacto-RGD and can be produced with high specific activity in a cGMP/GRP compliant automated process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting low radiochemical yield of [68Ga]NODAGA-RGD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low radiochemical yield during the synthesis of [68Ga]NODAGA-RGD.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes for a low radiochemical yield (RCY) of [68Ga]this compound?
Low radiochemical yield is a frequent issue that can be attributed to several factors throughout the radiosynthesis process. The most common culprits include:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient chelation of 68Ga by the NODAGA chelator. The optimal pH range is typically between 4.0 and 5.0.
-
Presence of Metal Impurities: Competing metal ions such as Fe(III), Zn(II), Al(III), and Ti(IV) can interfere with the incorporation of 68Ga into the NODAGA chelator, thereby reducing the radiochemical yield.[1][2][3][4][5] These impurities can originate from the 68Ge/68Ga generator, glassware, or reagents.
-
Inadequate Precursor Amount: An insufficient amount of the this compound precursor will result in an excess of free 68Ga, leading to a lower RCY.
-
Suboptimal Reaction Temperature and Time: While [68Ga]this compound labeling can be performed at room temperature, reaction kinetics can be improved at slightly elevated temperatures.[6][7] However, excessively high temperatures can lead to degradation of the peptide.[8] The reaction time also needs to be sufficient for complete complexation.
-
Poor Quality of 68Ga Eluate: The quality of the eluate from the 68Ge/68Ga generator, including its radionuclidic purity and the presence of 68Ge breakthrough, can impact the labeling efficiency.
-
Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled peptide, a process known as radiolysis. The addition of radical scavengers, such as ascorbic acid, can mitigate this effect.[8]
Q2: My radiochemical yield is consistently low. Where should I start troubleshooting?
A systematic approach is crucial for identifying the root cause of low RCY. The following workflow diagram outlines a recommended troubleshooting process.
Q3: How do different reaction parameters quantitatively affect the radiochemical yield?
The following table summarizes the impact of key reaction parameters on the radiochemical yield of [68Ga]this compound based on published data.
| Parameter | Condition | Typical Radiochemical Yield (%) | Reference(s) |
| Precursor Amount | 8 µg | Variable, may be insufficient | [8] |
| 15 µg | > 90% | [8] | |
| 20 µg | > 99% | [9] | |
| 30 µg | > 95% | [8] | |
| 50 µg | > 94% | [8] | |
| Temperature | Room Temperature | > 96% (within 5 min) | [6][7] |
| 40 °C | > 99% | [9] | |
| 95 °C | > 95% | [10] | |
| 110 °C | Degradation observed | [8] | |
| Reaction Time | 5 min | > 96% | [6][7] |
| 10 min | > 99% | [9] | |
| 15 min | > 95% | [10] | |
| pH | 4.0 - 5.0 | Optimal for high yield | [9][11] |
| < 3.0 or > 6.0 | Significantly reduced yield | [12] |
Table 1: Influence of Reaction Parameters on [68Ga]this compound Radiochemical Yield.
Q4: Can you provide a standard experimental protocol for the synthesis and quality control of [68Ga]this compound?
Certainly. Below are detailed protocols for the manual synthesis and quality control of [68Ga]this compound. Note that automated synthesis modules are also commonly used and offer high reproducibility.[9][13]
Experimental Protocol: [68Ga]this compound Synthesis (Manual Method)
Materials:
-
68Ge/68Ga generator
-
This compound precursor
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)
-
Sterile, metal-free vials and syringes
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol (B145695) (for medical use)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
Procedure:
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the fraction with the highest 68Ga activity.
-
Buffering: In a sterile reaction vial, add the 68Ga eluate and the sodium acetate buffer to adjust the pH to approximately 4.5.
-
Addition of Precursor: Add the desired amount of this compound precursor (e.g., 20 µg) to the buffered 68Ga solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for 10 minutes.[9]
-
Purification (Optional but Recommended):
-
Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Pass the reaction mixture through the C18 cartridge. The [68Ga]this compound will be retained.
-
Wash the cartridge with sterile water to remove any unreacted 68Ga.
-
Elute the purified [68Ga]this compound from the cartridge with a small volume of ethanol.
-
-
Formulation: Dilute the ethanolic solution with 0.9% sodium chloride for injection to obtain the final product with a physiologically acceptable ethanol concentration.
Experimental Protocol: Quality Control of [68Ga]this compound
1. Radiochemical Purity by Radio-HPLC:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 3 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 0-50% acetonitrile over 15-20 minutes.[9]
-
Flow Rate: 1 mL/min.
-
Procedure: Inject a small aliquot of the final [68Ga]this compound solution into the HPLC system.
-
Analysis: Determine the percentage of radioactivity corresponding to the [68Ga]this compound peak versus other radioactive species (e.g., free 68Ga).
2. Radiochemical Purity by Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A mixture of methanol (B129727) and 1 M ammonium (B1175870) acetate (1:1 v/v).[9]
-
Procedure: Spot a small amount of the final product onto an ITLC-SG strip and develop the chromatogram in the mobile phase.
-
Analysis: After development, cut the strip into sections and measure the radioactivity of each section using a gamma counter. [68Ga]this compound will have a different Rf value than free 68Ga.
Q5: What is the underlying chemical principle of [68Ga]this compound synthesis and what factors can disrupt it?
The synthesis of [68Ga]this compound is a coordination chemistry reaction where the Gallium-68 cation (Ga³⁺) is chelated by the NODAGA molecule, which is conjugated to the RGD peptide. The diagram below illustrates the key components and potential interferences in this process.
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examination of metallic impurities of 68Ge/68Ga generators used for radioactive labeling of peptides in clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary Study of New Gallium-68 Radiolabeled Peptide Targeting NRP-1 to Detect Brain Metastases by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. 68Ga-NODAGA-RGD is a suitable substitute for (18)F-Galacto-RGD and can be produced with high specific activity in a cGMP/GRP compliant automated process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NODAGA-RGD In Vivo Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NODAGA-RGD and similar radiolabeled peptides. The focus is on addressing the common challenge of non-specific binding in vivo to enhance imaging contrast and therapeutic efficacy.
Troubleshooting Guide: Reducing Non-Specific Binding of this compound
High non-specific binding of this compound can lead to poor image quality and inaccurate quantification of integrin αvβ3 expression. This guide addresses common issues and provides systematic approaches to mitigate them.
Problem 1: High Background Signal in Non-Target Tissues (e.g., Muscle, Blood Pool)
High background signal can decrease the tumor-to-background ratio, making it difficult to delineate tumors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Radiotracer Design | 1. Introduce Hydrophilic Linkers: Incorporate linkers like polyethylene (B3416737) glycol (PEG) or glycine (B1666218) chains (e.g., GGG) between the NODAGA chelator and the RGD peptide.[1][2][3] 2. Modify Peptide Charge: Introduce negative charges to the peptide construct to promote faster blood clearance.[4] | Increased hydrophilicity can reduce non-specific hydrophobic interactions and protein binding, leading to faster clearance from non-target tissues.[1][3] |
| Excess Circulating Radiotracer | 1. Optimize Imaging Time Point: Perform dynamic imaging or acquire static images at later time points (e.g., 2, 4, 24 hours post-injection) to allow for clearance of unbound tracer.[5][6] | Improved contrast as the unbound tracer is cleared from circulation while the target-bound tracer is retained. |
| In Vivo Instability | 1. Assess Metabolic Stability: Analyze blood and urine samples via HPLC at different time points to check for radiolabeled metabolites.[6] | If metabolites are detected, consider redesigning the linker or chelator to improve stability. |
Problem 2: High Uptake in Kidneys
Renal accumulation is a common issue with peptide-based radiotracers and can lead to high radiation doses to the kidneys.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Renal Clearance Pathway | 1. Co-injection of Blocking Agents: Administer agents like succinylated gelatin or poly-L-glutamic acid to compete for renal tubular reabsorption. 2. Modify Peptide Charge: Incorporating negatively charged amino acids or linkers can reduce renal uptake.[7] | Reduced retention of the radiotracer in the renal cortex. |
| Small Size of Peptide | 1. Increase Hydrodynamic Size: PEGylation can increase the apparent size of the peptide, potentially altering renal filtration and reabsorption dynamics.[8] | Slower renal clearance but potentially lower retention in the kidney parenchyma. |
Problem 3: High Uptake in Liver and Spleen
Hepatobiliary clearance can obscure tumors in the abdominal region and indicates non-specific uptake by the reticuloendothelial system (RES).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lipophilicity of the Radiotracer | 1. Increase Hydrophilicity: Use hydrophilic linkers (e.g., PEG, sugars) to decrease the lipophilicity of the compound.[1][3][9] | A shift from hepatobiliary to renal excretion, lowering liver and spleen uptake.[9] |
| RES Uptake | 1. PEGylation: The addition of PEG chains can shield the peptide from recognition and uptake by macrophages of the RES.[10] | Reduced accumulation in the liver and spleen. |
| Plasma Protein Binding | 1. Evaluate Protein Binding: Perform in vitro plasma protein binding assays.[11][12] | If high, modify the tracer to reduce lipophilicity. Lower protein binding generally leads to faster clearance and less liver uptake.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for high non-specific binding of this compound?
High non-specific binding is often multifactorial. However, a primary contributor is the physicochemical properties of the radiotracer, such as its lipophilicity and overall charge. Hydrophobic interactions can lead to binding to plasma proteins and non-target cell membranes, resulting in high background signal and uptake in organs like the liver.[2]
Q2: How can I confirm that the tumor uptake of my this compound is specific to integrin αvβ3?
A blocking experiment is the gold standard for demonstrating target specificity. This involves co-injecting a saturating dose of a non-radiolabeled ("cold") RGD peptide along with the radiolabeled tracer. A significant reduction in tumor uptake in the presence of the blocking agent confirms that the binding is receptor-mediated.[13][14][15]
Q3: Will multimerization of the RGD peptide (e.g., using a dimer or tetramer) reduce non-specific binding?
Not necessarily. While multimerization can increase the binding affinity (avidity) for integrin αvβ3 and lead to higher tumor uptake, it can also increase non-specific uptake in organs like the kidneys and liver.[2][14] Therefore, while tumor-to-background ratios might improve due to higher tumor signal, the overall non-specific binding in some tissues may not decrease.
Q4: What are the advantages of using [68Ga]this compound over other RGD-based radiotracers?
[68Ga]this compound offers several advantages, including the ability to be labeled at room temperature with high radiochemical yield and purity.[11][12] Compared to some other chelators like DOTA, NODAGA conjugates have shown lower plasma protein binding, which can lead to improved tumor-to-blood ratios.[11][12]
Q5: Can PEGylation negatively impact the binding affinity of the RGD peptide?
Yes, while PEGylation is a common strategy to improve pharmacokinetics, the length and nature of the PEG linker must be carefully optimized. A linker that is too short or conformationally constraining could sterically hinder the RGD motif from binding to the integrin receptor. It is crucial to perform in vitro binding affinity assays after any modification to the peptide construct.
Quantitative Data Summary
The following tables summarize biodistribution data from preclinical studies, illustrating the impact of different strategies on reducing non-specific binding.
Table 1: Biodistribution of Different 68Ga-labeled RGD Peptides in M21/M21-L Tumor-Bearing Mice (%ID/g at 60 min p.i.)
| Organ | [68Ga]DOTA-RGD | [68Ga]this compound |
| Blood | 0.35 ± 0.08 | 0.17 ± 0.05 |
| Liver | 0.63 ± 0.12 | 0.28 ± 0.06 |
| Kidneys | 3.65 ± 0.98 | 1.89 ± 0.45 |
| Muscle | 0.14 ± 0.04 | 0.08 ± 0.02 |
| Tumor (αvβ3+) | 1.42 ± 0.31 | 1.83 ± 0.41 |
| Tumor/Blood Ratio | ~4 | ~11 |
| Tumor/Liver Ratio | ~2.3 | ~6.5 |
| Tumor/Muscle Ratio | ~10.1 | ~22.9 |
Data adapted from studies comparing DOTA and NODAGA chelators, demonstrating improved tumor-to-background ratios with this compound.[11][12]
Experimental Protocols
Protocol 1: In Vivo Blocking Experiment to Confirm Target Specificity
This protocol is designed to verify that the uptake of this compound in a tumor model is specifically mediated by integrin αvβ3.
Materials:
-
Tumor-bearing animal model (e.g., U87MG or M21 xenografts)
-
[68Ga]this compound
-
Non-radiolabeled c(RGDfK) or a similar RGD peptide (blocking agent)
-
Saline solution
-
PET/CT scanner
Procedure:
-
Animal Groups: Divide the animals into at least two groups: a control group and a blocking group (n ≥ 3 per group).
-
Blocking Group Administration: For the blocking group, intravenously inject a high dose of the non-radiolabeled RGD peptide (e.g., 5-fold excess or more) approximately 15-30 minutes before the radiotracer.[13]
-
Radiotracer Administration: Intravenously inject a known amount of [68Ga]this compound into all animals.
-
Imaging: At a predetermined time point (e.g., 60 minutes post-injection), anesthetize the animals and perform a PET/CT scan.
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT scans.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys) on the CT images.
-
Quantify the radioactivity concentration in each ROI (e.g., as %ID/g or SUV).
-
Compare the tumor uptake and tumor-to-background ratios between the control and blocking groups. A statistically significant decrease in tumor uptake in the blocking group indicates specific binding.[14]
-
Protocol 2: In Vitro Plasma Protein Binding Assay
This protocol determines the extent to which this compound binds to plasma proteins, which can influence its in vivo pharmacokinetics.
Materials:
-
[68Ga]this compound
-
Freshly collected human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units (e.g., with a 30 kDa molecular weight cutoff)
-
Gamma counter
Procedure:
-
Incubation: Add a small, known amount of [68Ga]this compound to a tube containing plasma.
-
Equilibration: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation: Transfer an aliquot of the incubated plasma to a centrifugal filter unit. Centrifuge according to the manufacturer's instructions to separate the protein-bound fraction (retentate) from the free fraction (filtrate).
-
Quantification:
-
Measure the radioactivity in an aliquot of the plasma before centrifugation (total activity).
-
Measure the radioactivity in the filtrate (free activity).
-
-
Calculation:
Visualizations
References
- 1. Linker Hydrophilicity Modulates the Anticancer Activity of RGD-Cryptophycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tumor Imaging with Nodaga-RGD
Welcome to the technical support center for Nodaga-RGD, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental workflows and to help you achieve an improved tumor-to-background ratio in your preclinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for tumor imaging?
A1: this compound is a radiopharmaceutical agent used in Positron Emission Tomography (PET) imaging. It consists of a cyclic Arginine-Glycine-Aspartic acid (RGD) peptide, which specifically targets the αvβ3 integrin, conjugated to a NODAGA chelator. The αvβ3 integrin is overexpressed on various tumor cells and on endothelial cells of newly forming blood vessels (angiogenesis), a hallmark of cancer. After labeling with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), this compound allows for the non-invasive visualization and quantification of αvβ3 integrin expression in tumors.
Q2: How does [⁶⁸Ga]this compound improve the tumor-to-background ratio compared to other RGD-based tracers?
A2: [⁶⁸Ga]this compound often demonstrates an improved tumor-to-background ratio due to several factors. It exhibits high binding affinity for αvβ3 integrin and shows rapid clearance from the blood and non-target tissues, primarily through renal excretion.[1] This leads to lower background radioactivity in most of the body, resulting in better contrast between the tumor and surrounding healthy tissue.[1] Studies have shown that [⁶⁸Ga]this compound has a higher tumor-to-blood ratio compared to tracers like [⁶⁸Ga]DOTA-RGD.[2][3]
Q3: What are the key advantages of using a ⁶⁸Ga-based RGD tracer like this compound?
A3: The primary advantages include:
-
Convenient On-Site Production: ⁶⁸Ga is produced from a ⁶⁸Ge/⁶⁸Ga generator, which allows for on-demand radiolabeling in a laboratory setting without the need for a cyclotron.[2]
-
Rapid Labeling: The labeling of this compound with ⁶⁸Ga can be achieved quickly, often within 5-10 minutes, and sometimes at room temperature.[2][3][4]
-
Favorable Imaging Characteristics: ⁶⁸Ga has a short half-life (68 minutes) and a high positron yield, which are well-suited for PET imaging studies.[5]
Troubleshooting Guide
Radiolabeling Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Radiolabeling Yield (<95%) | Incorrect pH: The pH of the reaction mixture is critical for efficient ⁶⁸Ga labeling. An optimal pH is typically between 4.0 and 5.0. | - Adjust the pH of the ⁶⁸Ga eluate using an appropriate buffer (e.g., acetate (B1210297) buffer, HEPES).- Verify the final pH of the reaction mixture before heating. |
| Suboptimal Temperature: While some protocols work at room temperature, heating can improve labeling efficiency. | - Optimize the reaction temperature. Heating at 40°C or higher for a short duration (e.g., 5-15 minutes) can increase the yield.[1] | |
| Insufficient Precursor Amount: The concentration of this compound may be too low for the amount of ⁶⁸Ga activity. | - Increase the amount of this compound precursor in the reaction. A typical amount is around 10-20 µg.[1] | |
| Presence of Metal Impurities: Contaminating metal ions in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the chelator. | - Use a high-purity ⁶⁸Ga eluate. Fractionated elution of the ⁶⁸Ge/⁶⁸Ga generator can help to obtain a purer ⁶⁸Ga fraction. | |
| Formation of Colloidal ⁶⁸Ga(OH)₃ | High pH: At a higher pH, ⁶⁸Ga can form insoluble colloids, which will not be chelated by Nodaga.[6] This leads to high liver uptake in vivo. | - Ensure the pH of the reaction mixture is maintained in the acidic range (ideally pH 4-4.5) to prevent colloid formation.[6] |
| Poor Radiochemical Purity | Incomplete Labeling: Reaction time may be insufficient. | - Increase the reaction time. However, be mindful of the short half-life of ⁶⁸Ga. |
| Hydrolysis of Nodaga-NHS ester (if using a kit): The NHS ester may have degraded due to moisture. | - Store Nodaga-NHS ester kits in a desiccated environment. Ensure all reagents and solvents are anhydrous.[6] | |
| Radiolysis: High radioactivity concentration can lead to the degradation of the labeled compound. | - Dilute the final product with a suitable buffer or saline. Consider adding a radical scavenger like ethanol. |
In Vivo Imaging & Biodistribution Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Tumor Uptake | Low αvβ3 Integrin Expression: The tumor model may not express sufficient levels of the target integrin. | - Confirm αvβ3 integrin expression in your tumor model using methods like immunohistochemistry (IHC) or flow cytometry. |
| Poor Tracer Stability In Vivo: The radiolabeled tracer may be unstable in the bloodstream. | - While [⁶⁸Ga]this compound is generally stable, ensure high radiochemical purity before injection.[1][2][3] | |
| Competition with Endogenous Ligands: This is generally less of a concern for RGD peptides. | - For blocking studies to confirm specificity, co-inject a large excess of unlabeled ("cold") this compound. | |
| High Background Signal | Slow Blood Clearance: While typically rapid, certain factors can influence clearance. | - Ensure proper intravenous injection. Infiltrated doses can lead to prolonged local retention and altered biodistribution. |
| High Uptake in Non-Target Organs (e.g., Liver, Spleen): | - Liver: High liver uptake can be indicative of colloidal ⁶⁸Ga(OH)₃ formation during radiolabeling.[6] Review and optimize the labeling pH.- Kidneys: High kidney uptake is expected due to the primary renal excretion route.[1] Ensure animals are well-hydrated. | |
| Variability in Tumor-to-Background Ratios | Inconsistent Timing of Imaging: Tumor uptake and background clearance are dynamic processes. | - Standardize the time between tracer injection and PET imaging. Optimal imaging windows are often between 60 and 120 minutes post-injection.[2][7] |
| Differences in Animal Physiology: Factors like anesthesia, body temperature, and hydration can affect biodistribution. | - Maintain consistent animal handling procedures, including anesthesia protocol and body temperature regulation during imaging. |
Quantitative Data Summary
The following tables summarize key quantitative data for [⁶⁸Ga]this compound from preclinical and clinical studies.
Table 1: Comparison of Tumor-to-Blood and Tumor-to-Muscle Ratios
| Tracer | Tumor Model | Time Post-Injection | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| [⁶⁸Ga]this compound | M21 Human Melanoma | 60 min | 11 | - | [2][3] |
| [⁶⁸Ga]DOTA-RGD | M21 Human Melanoma | 60 min | 4 | - | [2][3] |
| [⁶⁸Ga]this compound | U87MG Glioblastoma | 60 min | 27.7 | - | [8] |
| [⁶⁸Ga]DOTA-RGD | U87MG Glioblastoma | 60 min | 9.2 | - | [8] |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG Glioblastoma | 24 h | - | 22.85 | [9] |
Table 2: Biodistribution of [⁶⁸Ga]this compound in Rats (100 min post-injection)
| Organ | Standardized Uptake Value (SUVmean) |
| Blood | 0.1 ± 0.02 |
| Heart | 0.1 ± 0.02 |
| Lungs | 0.1 ± 0.02 |
| Liver | 0.2 ± 0.03 |
| Spleen | 0.2 ± 0.04 |
| Kidneys | 1.1 ± 0.2 |
| Muscle | 0.1 ± 0.01 |
| Bone | 0.1 ± 0.02 |
| Data adapted from a study in a rat model of autoimmune myocarditis, representing non-inflamed control animals.[10] |
Experimental Protocols
Protocol 1: ⁶⁸Ga-Labeling of this compound
This protocol is a generalized procedure based on common methodologies.[1][2] Researchers should optimize parameters for their specific setup.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide
-
0.1 N HCl (ultrapure)
-
Acetate buffer (2 M, pH 5.0) or other suitable buffer
-
Sterile, metal-free vials and syringes
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃. A fractionated elution is recommended to obtain the highest concentration of ⁶⁸Ga.
-
In a sterile vial, add the desired amount of this compound peptide (e.g., 20 µg).
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide.
-
Immediately add the acetate buffer to adjust the pH to approximately 4.0-5.0.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for 5-15 minutes.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity. A yield of >95% is typically expected.
-
The final product can be diluted with sterile saline for injection.
Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous tumors known to express αvβ3 integrin (e.g., U87MG, M21).
Procedure:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer approximately 5-10 MBq of [⁶⁸Ga]this compound intravenously via the tail vein. The exact activity may vary based on the PET scanner sensitivity.
-
Allow the tracer to distribute for a predetermined uptake period, typically 60 to 120 minutes. Keep the animal under anesthesia and maintain its body temperature during this period.
-
Position the animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
Reconstruct the PET/CT images.
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and various background tissues (e.g., muscle, blood pool) to calculate SUVs and tumor-to-background ratios.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow from biological targeting to imaging outcome.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common experimental issues.
References
- 1. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of peptide concentration on Nodaga-rgd labeling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of peptide concentration on Nodaga-RGD labeling efficiency. It is designed for researchers, scientists, and drug development professionals working with this technology.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Nodaga chelator in RGD peptide labeling?
A1: Nodaga (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelator used to firmly attach a metallic radionuclide, such as Gallium-68 (⁶⁸Ga), to the RGD peptide.[1][2] The Nodaga chelator is particularly advantageous for labeling with ⁶⁸Ga and Copper-64 (⁶⁴Cu) due to the high stability and hydrophilicity of the resulting metal complexes.[1][2] It allows for fast and efficient radiolabeling, which is critical for short-lived isotopes like ⁶⁸Ga (half-life of 68 minutes).[1][2] Derivatives of NOTA, like Nodaga, have demonstrated higher labeling efficiency for ⁶⁸Ga compared to DOTA analogues.[1][2]
Q2: How does peptide concentration generally affect the radiolabeling process?
A2: The concentration of the peptide precursor is a critical parameter in achieving high radiochemical yield and purity.[3][4] Generally, a sufficient concentration of the peptide is required to ensure that the radionuclide is efficiently chelated. However, using an excessively high concentration can be costly and may not significantly improve the labeling outcome. Optimization studies are often performed to find the ideal peptide concentration that provides high labeling efficiency without unnecessary excess.[5]
Q3: Besides peptide concentration, what other factors can influence this compound labeling efficiency?
A3: Several factors beyond peptide concentration can significantly impact the success of the labeling reaction:
-
Temperature: Reaction temperature is crucial. For some this compound constructs, labeling can be achieved at room temperature, while others require heating (e.g., 95°C) to achieve high radiochemical purity.[3][4][5]
-
pH: The pH of the reaction mixture must be carefully controlled. Radiolabeling with ⁶⁸Ga is typically performed in a slightly acidic buffer, such as acetate (B1210297) or HEPES buffer, to ensure optimal chelation.[6][7]
-
Reaction Time: The incubation time for the labeling reaction needs to be optimized. While Nodaga allows for fast labeling, sufficient time must be allowed for the reaction to proceed to completion.[3][4]
-
Purity of Reagents: The purity of the ⁶⁸Ga eluate from the generator and the peptide itself can affect the labeling efficiency. Contaminating metal ions can compete with ⁶⁸Ga for the chelator.
Q4: Why are multimeric RGD peptides (dimers, tetramers) often used?
A4: Multimeric RGD peptides, such as dimers, are often used to enhance the binding affinity to integrin αvβ3 receptors.[8] This "polyvalency effect" can lead to increased tumor uptake and better imaging contrast compared to monomeric RGD peptides.[8][9] The binding of one RGD motif to the receptor increases the local concentration of the second RGD motif, enhancing the overall binding strength.[1][9]
Troubleshooting Guide
Issue: Low Radiochemical Yield or Purity (<90%)
| Question | Possible Cause | Suggested Solution |
| What is the concentration of my this compound peptide? | The peptide concentration may be too low for the amount of radioactivity being used. | Increase the amount of peptide in the reaction. Studies have shown that for ⁶⁸Ga labeling, concentrations around 32 µM can yield high radiochemical purity (~95%).[5] For automated synthesis, amounts around 20 µg have been used successfully.[6] |
| At what temperature is the reaction being performed? | The reaction temperature may be suboptimal. | Optimize the reaction temperature. While some ⁶⁸Ga-Nodaga-RGD labeling can be done at room temperature within 5 minutes[3][4], other protocols require heating to 95°C for 15 minutes to achieve high yields.[5] A significant drop in yield has been observed at lower temperatures like 37°C.[5] |
| What is the pH of the reaction mixture? | The pH may not be in the optimal range for ⁶⁸Ga chelation. | Ensure the reaction is buffered to the correct pH, typically between 4 and 5. Use an appropriate buffer such as ammonium (B1175870) acetate or HEPES.[5][6] |
| Are there metallic impurities in my reagents? | Contaminating metal ions from the generator eluate or glassware can compete with ⁶⁸Ga for the Nodaga chelator. | Use metal-free labware and high-purity reagents. A fractionation of the generator eluate can be used to obtain ⁶⁸GaCl₃ with higher purity.[6] |
Issue: Inconsistent or Non-Reproducible Labeling Results
| Question | Possible Cause | Suggested Solution |
| How is the peptide being stored? | Improper storage of the this compound peptide can lead to degradation. | Store the peptide stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.[10] Avoid repeated freeze-thaw cycles. |
| Is the ⁶⁸Ge/⁶⁸Ga generator performance consistent? | The elution profile and purity of the ⁶⁸Ga from the generator can vary over time. | Regularly perform quality control on the generator eluate to check for ⁶⁸Ge breakthrough and radionuclide purity. |
| Are the reaction volumes and reagent additions precise? | Small variations in the volumes of reagents, especially the buffer and peptide solution, can lead to changes in concentration and pH. | Use calibrated pipettes and follow the experimental protocol precisely for each reaction. |
Quantitative Data
The concentration of the peptide precursor directly influences the efficiency of the radiolabeling reaction. The following table summarizes the effect of Nodaga-LacN-E[c(RGDfK)]₂ concentration on the radiochemical purity (RCP) of the ⁶⁸Ga-labeled product.
Table 1: Impact of Peptide Concentration on Radiolabeling Efficiency
| Ligand Concentration (µM) | Mean Radiochemical Purity (RCP) (%) |
| 10 | ~80% |
| 17 | ~85% |
| 23 | ~90% |
| 32 | ~95% |
| Data synthesized from an optimization study performed at 95°C for 15 minutes.[5] |
Experimental Protocols
Protocol: ⁶⁸Ga-Labeling of this compound Peptide
This protocol is a general guideline based on published methods.[5][6] Researchers should optimize parameters for their specific this compound construct and experimental setup.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in ultrapure water)[7]
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Ammonium acetate buffer (e.g., 3 M, pH 4) or HEPES buffer[5][7]
-
Reaction vial (use metal-free or low metal-binding tubes)
-
Heating block or water bath
-
Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification[5][7]
-
Ethanol (B145695) and sterile water for cartridge conditioning and elution
-
Radio-HPLC system for quality control
Methodology:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
Buffering: In a reaction vial, add the appropriate volume of buffer (e.g., 200 µL of 3 M NH₄OAc buffer, pH 4) to the ⁶⁸GaCl₃ eluate (e.g., 1000 µL).[5]
-
Peptide Addition: Add the desired amount of the this compound peptide stock solution to the buffered ⁶⁸Ga solution. The final concentration should be optimized; a starting point could be in the range of 10-40 nmol.[5] For example, add 100 µL of a 1 µg/µL stock solution (for a peptide of ~2400 g/mol , this equals ~42 nmol).[5]
-
Incubation: Securely cap the vial and incubate the reaction mixture at the optimized temperature and time (e.g., 95°C for 15 minutes or room temperature for 5 minutes, depending on the specific peptide).[3][5]
-
Purification (Optional but Recommended):
-
Quality Control: Analyze an aliquot of the final product using radio-HPLC to determine the radiochemical purity.
Visualizations
Caption: Experimental workflow for ⁶⁸Ga-Nodaga-RGD labeling.
Caption: Key parameters influencing labeling efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Dose Assessment of 68Ga-NODAGA-RGD-BBN Heterodimer Peptide based on Animal Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Image Quality in [68Ga]NODAGA-RGD PET Scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with [68Ga]NODAGA-RGD PET scans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Radiolabeling and Quality Control
Q1: What are the optimal conditions for radiolabeling this compound with Gallium-68?
A1: Successful radiolabeling of this compound with 68Ga is critically dependent on several factors. [68Ga]this compound can be produced with high radiochemical yield and purity (>96%) within 5 minutes at room temperature.[1] However, optimization of pH, temperature, and precursor concentration is key.
Q2: I am observing low radiochemical yield. What are the potential causes and how can I troubleshoot this?
A2: Low radiochemical yield is a common issue that can often be resolved by systematically evaluating the labeling conditions.
-
Incorrect pH: The pH of the reaction mixture is crucial. For many 68Ga-labeling protocols with NODAGA chelators, a pH range of 4.0 to 5.0 is considered optimal.[2][3] Deviation from this range can significantly reduce labeling efficiency.
-
Suboptimal Temperature: While this compound can be labeled at room temperature, some protocols may benefit from gentle heating.[1] However, for other 68Ga-NODAGA conjugates, a temperature above 60°C has been found to be most efficient.[2] It is important to follow the specific protocol for your precursor.
-
Insufficient Precursor Concentration: A sufficient amount of the this compound precursor is necessary to achieve a high radiochemical yield.[2] If the concentration is too low, there may not be enough chelator to bind all the available 68Ga.
-
Formation of Colloids: Gallium-68 is susceptible to forming colloids (e.g., [68Ga(OH)3]) at higher pH levels, which can prevent efficient labeling.[4] Ensuring the correct pH and using appropriate buffers can mitigate this issue.
Q3: How do I perform quality control on my radiolabeled [68Ga]this compound?
A3: Quality control is essential to ensure the purity and identity of the radiotracer before injection. Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): Radio-HPLC is used to determine the radiochemical purity by separating the labeled peptide from free 68Ga and other impurities.[5]
-
Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method for assessing radiochemical purity.[5]
Image Acquisition and Analysis
Q4: My PET images have high background noise. What could be the cause?
A4: High background noise can obscure the signal from the target tissue and reduce image quality.
-
Inherent Properties of 68Ga: Gallium-68 has a higher positron energy compared to other PET isotopes like 18F, which can lead to noisier images.[1]
-
Non-Specific Binding: High non-specific binding of the tracer to non-target tissues can contribute to background signal.[1] This can sometimes be addressed by optimizing the imaging time point to allow for clearance from non-target tissues.
-
Patient-related Factors: While more critical for FDG-PET, physiological factors can sometimes influence tracer distribution.
Q5: The tumor uptake of [68Ga]this compound is lower than expected. What are some possible reasons?
A5: Low tumor uptake can be due to a variety of factors, ranging from the radiotracer itself to the biological characteristics of the tumor.
-
Poor Radiochemical Purity: If the radiotracer has low purity, the amount of active [68Ga]this compound injected will be lower than anticipated, leading to reduced tumor signal.
-
Low Integrin αvβ3 Expression: The uptake of [68Ga]this compound is dependent on the expression of αvβ3 integrin on the tumor cells and neovasculature.[6] Low expression will result in low tracer accumulation.
-
Suboptimal Imaging Time Point: Imaging too early may result in high background signal, while imaging too late may lead to signal decay. Most studies suggest imaging at 60 minutes post-injection.[1][6]
Q6: What are common artifacts I should be aware of in [68Ga]this compound PET/CT scans?
A6: Artifacts can mimic or obscure true findings. Common artifacts in PET/CT imaging include:
-
Motion Artifacts: Patient movement between the CT and PET acquisitions can cause misregistration of the images, leading to inaccurate localization of tracer uptake.[7][8]
-
Halo Artifacts: Intense radioactivity in organs like the bladder or kidneys can create a "halo" of artificially low signal around them, which may obscure adjacent lesions.[8]
-
Attenuation Correction Artifacts: Metal implants or dense contrast agents can cause artifacts during CT-based attenuation correction, leading to artificially high or low uptake values in the PET image.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on [68Ga]this compound and related compounds to provide a reference for expected values.
Table 1: Radiolabeling and Quality Control Parameters
| Parameter | Typical Value | Reference |
| Radiochemical Yield | > 95% | [1] |
| Radiochemical Purity | > 96% | [1] |
| Molar Activity | 18 ± 7.3 GBq/µmol | [9] |
| Labeling Time | < 5 minutes | [1] |
| Optimal pH | 4.0 - 5.0 | [2][3] |
Table 2: In Vivo Performance and Dosimetry
| Parameter | Value | Reference |
| Tumor-to-Blood Ratio ([68Ga]this compound) | 11 | [1] |
| Tumor-to-Blood Ratio ([68Ga]DOTA-RGD) | 4 | [1] |
| Effective Dose ([68Ga]Ga-NODAGA-E[c(RGDyK)]2) | 0.022 mSv/MBq | [10] |
| Administered Activity (Human Study) | ~200 MBq | [10] |
Experimental Protocols
Protocol 1: Automated Synthesis of [68Ga]this compound
This protocol is a generalized summary based on a described automated synthesis method.[5]
-
Elution: Elute the 68Ge/68Ga generator with 0.1 N HCl.
-
Reaction: React the resulting 68GaCl3 with 20 µg of this compound in 1.5 ml of acetate (B1210297) buffer (pH ~5.0).
-
Incubation: Incubate the reaction mixture at 40°C for approximately 10 minutes.
-
Purification: Adsorb the product onto a C-18 cartridge.
-
Elution of Product: Elute the labeled peptide with 50% ethanol.
-
Formulation: Wash with saline and perform sterile filtration to obtain the final product.
-
Quality Control: Perform HPLC and/or TLC to confirm radiochemical purity.
Protocol 2: Small Animal PET/CT Imaging
This is a general protocol for preclinical imaging based on common practices.[9][11]
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane).
-
Tracer Administration: Inject approximately 50 MBq of [68Ga]this compound intravenously.[9]
-
Image Acquisition:
-
CT Scan: Perform a high-resolution CT scan for anatomical co-registration. An iodinated contrast agent can be used to enhance soft tissue visibility.[9]
-
Image Analysis: Co-register PET and CT images and perform quantitative analysis (e.g., calculating SUV).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-In-Human Study Demonstrating Tumor-Angiogenesis by PET/CT Imaging with 68Ga-NODAGA-THERANOST, a High-Affinity Peptidomimetic for αvβ3 Integrin Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 9. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. [68Ga]-NODAGA-RGD Positron Emission Tomography (PET) for Assessment of Post Myocardial Infarction Angiogenesis as a Predictor for Left Ventricular Remodeling in Mice after Cardiac Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing renal clearance of [68Ga]NODAGA-RGD
Welcome to the technical support center for [68Ga]NODAGA-RGD and related radiopharmaceuticals. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues, with a focus on minimizing renal clearance.
Frequently Asked Questions (FAQs)
Q1: We are observing high renal uptake of our [68Ga]this compound tracer in our preclinical models. What are the potential causes and solutions?
A1: High renal accumulation is a common challenge with radiolabeled peptides. The primary mechanism is reabsorption in the proximal tubules of the kidneys after glomerular filtration.[1][2][3] This process is mediated by endocytic receptors, primarily megalin and cubilin.[3][4] Several strategies can be employed to reduce this uptake:
-
Co-injection of Inhibitors: Competitive inhibition of the megalin/cubilin receptors can be achieved by co-administering certain agents.[2]
-
Structural Modification: Altering the physicochemical properties of the radiotracer can reduce its affinity for renal reabsorption pathways.[4][5]
-
Experimental Protocol Optimization: Ensuring proper animal handling and injection procedures can impact biodistribution.
Q2: What are the most common agents used for co-injection to reduce kidney uptake, and what are their mechanisms of action?
A2: The most well-established agents for reducing renal uptake are:
-
Positively Charged Amino Acids: Lysine and arginine are co-infused to compete with the radiolabeled peptide for binding to negatively charged sites on the megalin receptor.[1][2][4]
-
Plasma Expanders: Gelofusine, a succinylated gelatin-based plasma expander, has been shown to effectively reduce renal uptake of various radiolabeled peptides.[4][6][7] While the exact mechanism is not fully elucidated, it is believed to involve interaction with megalin.[4]
-
Albumin and its Fragments: Since albumin is a natural ligand for megalin, its fragments can be used to competitively inhibit the reabsorption of radiolabeled peptides.[1][8]
Q3: Can modifying the chelator or linker in our RGD peptide construct help in reducing renal clearance?
A3: Yes, modifications to the chelator and linker can significantly impact the biodistribution and renal clearance of the radiotracer.
-
Chelator Choice: The choice of chelator can influence the overall charge and pharmacokinetic properties of the molecule. For instance, substituting a DOTA chelator with a DOTAGA chelator in a CXCR4 receptor-targeting antagonist led to a significant increase in kidney uptake.[4] Comparing [68Ga]Ga-NOTA and [68Ga]Ga-NODAGA variants of a gastrin analogue showed no significant difference in kidney uptake.[4]
-
Linker Modification: Introducing specific linkers between the chelator and the peptide is a key strategy.
-
PEG Linkers: Polyethylene glycol (PEG) linkers can increase the hydrodynamic size of the molecule, potentially altering its clearance route and reducing kidney uptake.[2][4]
-
Charged Linkers: Incorporating negatively charged linkers, such as glutamic acid, has been shown to reduce kidney uptake.[4][5]
-
Cleavable Linkers: Linkers that are specifically cleaved by enzymes in the renal brush border can release the radiometal-chelator complex from the peptide, allowing it to be excreted in the urine before endocytosis.[2][9]
-
Troubleshooting Guides
Issue: Higher than expected kidney-to-tumor ratios in biodistribution studies.
Possible Cause 1: Inefficient blockage of renal reabsorption.
-
Troubleshooting Steps:
-
Review Co-injection Protocol: Verify the dose and timing of the co-injected agent (e.g., lysine, Gelofusine). Ensure it is administered according to established protocols, typically just before or simultaneously with the radiotracer.
-
Consider Combination Therapy: Some studies suggest that a combination of inhibitors, such as Gelofusine and lysine, can have an additive effect on reducing renal uptake.[4]
-
Evaluate Alternative Agents: If using amino acids, consider trying a plasma expander like Gelofusine, which has been shown to be highly effective.[6][7]
-
Possible Cause 2: Suboptimal physicochemical properties of the radiotracer.
-
Troubleshooting Steps:
-
Analyze Charge and Lipophilicity: The overall charge of the radiopharmaceutical can influence its interaction with the negatively charged renal brush border.[5] Modifications to the linker or chelator can be made to alter these properties.
-
Incorporate Renoprotective Linkers: Consider synthesizing analogues with PEG linkers to increase hydrodynamic size or with negatively charged amino acid linkers (e.g., glutamic acid) to reduce electrostatic interactions with renal receptors.[4][5]
-
Issue: Inconsistent results in renal uptake across different experiments.
Possible Cause 1: Variability in animal models.
-
Troubleshooting Steps:
-
Standardize Animal Strain, Age, and Sex: Ensure consistency in the animal models used, as physiological differences can affect biodistribution.
-
Monitor Renal Function: If possible, assess the baseline renal function of the animals, as impaired function can alter tracer clearance.
-
Possible Cause 2: Procedural inconsistencies.
-
Troubleshooting Steps:
-
Standardize Injection Volume and Rate: Ensure that the radiotracer and any co-injection agents are administered consistently.
-
Control Hydration Status: Dehydration can affect renal blood flow and tracer clearance. Ensure animals have free access to water before the experiment.
-
Precise Timing of Sacrifice and Tissue Harvesting: Adhere to a strict timeline for sacrificing animals and harvesting tissues to ensure comparability between experiments.
-
Quantitative Data Summary
Table 1: Effect of Co-injection on Renal Uptake of Radiolabeled Peptides
| Radiotracer | Co-injected Agent | Dose | Species | % Reduction in Renal Uptake | Reference |
| 111In-octreotide | Lysine | 80 mg | Rats | 30% ± 9.1% | [1] |
| 111In-octreotide | Gelofusine | 20 mg | Rats | 32% ± 7.0% | [1] |
| 111In-octreotide | FRALB < 50 | 5 mg | Rats | 30% ± 2.7% | [1] |
| 111In-octreotide | Gelofusine | 4 mg | Mice | As effective as 20 mg lysine | [7] |
| [111In]In-DOTA-RAFT-RGD | Gelofusine | - | Mice | 50-70% | [4] |
| [64Cu]Cu-cyclam-RAFT-c(-RGDfK-)4 | Gelofusine | - | Mice | 50-70% | [4] |
Table 2: Biodistribution of [68Ga]-labeled RGD Peptides in Tumor-Bearing Mice (%ID/g at 1h p.i.)
| Compound | Tumor | Blood | Liver | Kidneys |
| [68Ga]NODAGA-c(RGDfK) | 3.39 ± 0.65 | 0.13 ± 0.02 | 0.35 ± 0.05 | 1.29 ± 0.15 |
| [68Ga]DOTA-c(RGDfK) | 3.00 ± 0.35 | 0.38 ± 0.07 | 0.44 ± 0.05 | 1.95 ± 0.25 |
Data extracted from a study comparing different chelators for RGD peptides.[10]
Experimental Protocols
Protocol 1: General In Vivo Biodistribution Study
-
Animal Model: Use appropriate tumor-xenograft models (e.g., female, athymic BALB/c nude mice with subcutaneously implanted tumors).[11]
-
Radiotracer Administration: Anesthetize the animals (e.g., with 2-2.5% isoflurane (B1672236) in O2).[5] Inject approximately 0.5-3.0 MBq of the [68Ga]-labeled peptide intravenously via the lateral tail vein.[5][11]
-
Co-injection (Optional): For renal protection studies, co-administer the chosen agent (e.g., lysine, Gelofusine) at the specified dose and time relative to the radiotracer injection.
-
Uptake Period: Allow the radiotracer to distribute for the desired time points (e.g., 1 hour, 2 hours).[5]
-
Euthanasia and Tissue Harvesting: At the designated time, euthanize the animals. Harvest relevant tissues (tumor, blood, kidneys, liver, muscle, etc.), wash them in PBS, blot dry, and weigh.[5]
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Renal reabsorption pathway of radiolabeled peptides.
Caption: Logical workflow for troubleshooting high renal uptake.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Renal uptake of different radiolabelled peptides is mediated by megalin: SPECT and biodistribution studies in megalin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelatin-Based Plasma Expander Effectively Reduces Renal Uptake of 111In-Octreotide in Mice and Rats | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing kidney uptake of radiolabelled exendin-4 using variants of the renally cleavable linker MVK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Comparison of Ga-68-Labeled Fusarinine C-Based Multivalent RGD Conjugates and [68Ga]this compound—In Vivo Imaging Studies in Human Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nodaga-RGD Imaging
Welcome to the technical support center for Nodaga-RGD imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and pitfalls encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
A1: this compound is a radiotracer used in Positron Emission Tomography (PET) imaging to visualize and quantify the expression of αvβ3 integrin. This integrin is a key biomarker for angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. The tracer consists of a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide, which specifically binds to αvβ3 integrin, and a Nodaga chelator that stably incorporates a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). The resulting complex, [⁶⁸Ga]Ga-Nodaga-RGD, allows for non-invasive imaging of angiogenesis.[1][2][3]
Q2: What are the advantages of [⁶⁸Ga]Ga-Nodaga-RGD compared to other RGD-based tracers?
A2: [⁶⁸Ga]Ga-Nodaga-RGD offers several advantages, including a straightforward and rapid radiolabeling process that can be completed at room temperature with high radiochemical yield and purity (>96%).[3] It exhibits high stability in human serum and lower protein binding compared to some other tracers like [⁶⁸Ga]DOTA-RGD, leading to improved tumor-to-blood ratios.[1][3] Furthermore, its production with a generator-produced radionuclide (⁶⁸Ga) makes it more accessible than tracers requiring an on-site cyclotron, such as ¹⁸F-labeled RGD peptides.[1]
Q3: What is the typical biodistribution of [⁶⁸Ga]Ga-Nodaga-RGD in a preclinical or clinical setting?
A3: [⁶⁸Ga]Ga-Nodaga-RGD shows rapid clearance from the blood, primarily through renal excretion.[4] Consequently, the highest physiological uptake is observed in the kidneys and urinary bladder.[4] Moderate uptake can also be seen in the spleen and liver.[4] Most other organs and tissues, including blood, intestine, lung, and muscle, show low background radioactivity, which contributes to good image contrast for tumor imaging.[4]
Q4: Can [⁶⁸Ga]Ga-Nodaga-RGD imaging be used to monitor response to anti-angiogenic therapy?
A4: Yes, because [⁶⁸Ga]Ga-Nodaga-RGD uptake is proportional to αvβ3 integrin expression, it can be used to monitor changes in angiogenesis in response to therapy. A decrease in tracer uptake in the tumor after treatment may indicate an effective anti-angiogenic response. Significant differences in RGD-based tracer uptake before and after antiangiogenic therapy have been reported in several studies.[2]
Troubleshooting Guide
Issue 1: High Background Signal and Poor Tumor-to-Background Ratio
| Possible Cause | Troubleshooting Step |
| Suboptimal Radiochemical Purity: Presence of free ⁶⁸Ga or other radiochemical impurities can lead to altered biodistribution and increased background signal. | Solution: Ensure rigorous quality control of the radiotracer before injection. Radiochemical purity should be >95%. Use established purification methods, such as solid-phase extraction cartridges, to remove impurities.[5][6] |
| Incorrect Imaging Time Point: Imaging too early after tracer injection may result in high blood pool activity, while imaging too late might lead to decreased tumor signal due to biological clearance. | Solution: The optimal imaging time for [⁶⁸Ga]Ga-Nodaga-RGD is typically 60 minutes post-injection.[1][3] However, this may need to be optimized for specific tumor models or clinical scenarios. |
| High Non-Specific Binding: Although [⁶⁸Ga]Ga-Nodaga-RGD has low protein binding, certain physiological or pathological conditions can lead to non-specific uptake. | Solution: In preclinical studies, consider co-injection of a blocking dose of non-radiolabeled RGD peptide to confirm the specificity of the tumor uptake. A significant reduction in uptake in the presence of the blocking agent indicates specific binding.[5] |
Issue 2: Unexpected or "False Positive" Uptake
| Possible Cause | Troubleshooting Step |
| Inflammatory Processes: αvβ3 integrin can also be expressed on macrophages and other inflammatory cells. Therefore, inflammation can lead to tracer uptake that may be mistaken for tumor.[7] | Solution: Correlate PET findings with anatomical imaging (CT or MRI) to assess for signs of inflammation. In some cases, a biopsy may be necessary to confirm the nature of the uptake. It is important to note that distinguishing between inflammation and tumor can be challenging with RGD imaging, similar to FDG imaging.[2] |
| Physiological Uptake: High physiological uptake in organs like the kidneys, bladder, liver, and spleen can sometimes obscure adjacent lesions. | Solution: Ensure proper patient hydration to promote urinary excretion and reduce bladder activity. For lesions near the liver, careful analysis of fused PET/CT images is crucial. Be aware that RGD PET may not be ideal for detecting liver metastases due to high background activity in the liver.[2][6] |
| Bone Marrow Uptake: While generally low, some bone marrow uptake can occur, which could be misinterpreted as bone metastases. | Solution: RGD imaging has shown good visualization of bone metastases due to low background in normal bone.[2] However, correlation with other imaging modalities like CT or MRI is recommended for confirmation. |
Issue 3: "False Negative" Results or Low Tumor Uptake
| Possible Cause | Troubleshooting Step |
| Low αvβ3 Integrin Expression: Not all tumors express high levels of αvβ3 integrin. The level of expression can also be heterogeneous within a tumor. | Solution: If possible, confirm αvβ3 integrin expression in the tumor tissue using immunohistochemistry. Consider that low or absent uptake may be a true reflection of the tumor biology. |
| Small Lesions: Lesions below the spatial resolution of the PET scanner may not be detectable. | Solution: This is a known limitation of PET imaging.[6] Higher resolution preclinical scanners may be needed for small animal models. |
| Comparison with FDG-PET: A lesion may be visible on FDG-PET but not on RGD-PET. This is because FDG uptake reflects glucose metabolism, while RGD uptake reflects αvβ3 integrin expression. These two biological processes are not always correlated. | Solution: Understand that the two tracers provide different biological information. In some cases, RGD imaging can identify non-FDG-avid lesions.[2] A direct comparison showed that FDG-PET and CT detected more lesions than [¹⁸F]Galacto-RGD PET.[6] |
Quantitative Data Summary
| Parameter | [⁶⁸Ga]Ga-Nodaga-RGD | [⁶⁸Ga]Ga-DOTA-RGD | Notes |
| Radiolabeling Time | ~5 minutes | Longer | Nodaga allows for rapid labeling at room temperature.[3] |
| Radiochemical Purity | > 96% | Variable | High purity is achievable with optimized protocols.[3] |
| Tumor-to-Blood Ratio (60 min p.i.) | ~11 | ~4 | Lower protein binding of this compound contributes to a better ratio.[1][3] |
| IC₅₀ (αvβ3 binding affinity) | 4.7 ± 1.6 nM | Similar | Both tracers show high binding affinity to the target.[3] |
Key Experimental Protocols
Protocol 1: Radiolabeling of this compound with ⁶⁸Ga
This protocol is a generalized summary. Specific activities and volumes may need optimization.
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl according to the manufacturer's instructions.
-
Buffering: Add the ⁶⁸Ga eluate to an acetate (B1210297) buffer (e.g., 2 M, pH 5.0) to adjust the pH for optimal labeling.
-
Labeling Reaction: Add the this compound peptide (e.g., 20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5 minutes.
-
Purification: Pass the reaction mixture through a C-18 solid-phase extraction cartridge to separate the labeled peptide from free ⁶⁸Ga.
-
Elution of Product: Elute the purified [⁶⁸Ga]Ga-Nodaga-RGD from the cartridge with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC.
Protocol 2: In Vivo Blocking Experiment (Preclinical)
-
Animal Model: Use tumor-bearing mice (e.g., with U87MG xenografts).
-
Control Group: Inject the control group of mice with [⁶⁸Ga]Ga-Nodaga-RGD via the tail vein.
-
Blocking Group: Co-inject the blocking group of mice with [⁶⁸Ga]Ga-Nodaga-RGD and an excess of non-radiolabeled c(RGDyK) (e.g., 10 mg/kg).
-
Imaging: Perform PET/CT imaging on both groups at 60 minutes post-injection.
-
Analysis: Compare the tumor uptake (e.g., %ID/g or SUV) between the control and blocking groups. A significant reduction in uptake in the blocking group confirms the specificity of the tracer.
Visualizations
Caption: Experimental workflow for this compound PET imaging.
Caption: Troubleshooting logic for this compound imaging artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 3. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging integrin alpha-v-beta-3 expression in tumors with an 18F-labeled dimeric RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
Validation & Comparative
A Head-to-Head Battle for Angiogenesis Imaging: Nodaga-RGD vs. F-Galacto-RGD in PET
For researchers and drug development professionals navigating the landscape of molecular imaging, the choice of a PET tracer is paramount for accurately visualizing and quantifying biological processes. In the realm of angiogenesis imaging, which primarily targets the αvβ3 integrin, two prominent radiolabeled RGD peptides have emerged: [68Ga]Nodaga-RGD and [18F]F-Galacto-RGD. This guide provides a comprehensive, data-driven comparison of these two tracers to aid in the selection of the most suitable agent for preclinical and clinical research.
The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for the αvβ3 integrin, a heterodimeric transmembrane glycoprotein (B1211001) that plays a crucial role in tumor angiogenesis, proliferation, and metastasis.[1] Radiolabeling cyclic RGD peptides with positron-emitting radionuclides allows for the non-invasive visualization and quantification of αvβ3 integrin expression using Positron Emission Tomography (PET). This guide focuses on the objective comparison of two widely used RGD-based PET tracers: the gallium-68 (B1239309) labeled Nodaga-c(RGDfK) and the fluorine-18 (B77423) labeled Galacto-c(RGDfK).
Performance at a Glance: A Quantitative Comparison
The following tables summarize the key performance metrics of [68Ga]this compound and [18F]F-Galacto-RGD based on published experimental data. These parameters are critical for evaluating the suitability of a tracer for specific research applications.
| Radiolabeling & Synthesis | [68Ga]this compound | [18F]F-Galacto-RGD |
| Radionuclide | Gallium-68 (68Ga) | Fluorine-18 (18F) |
| Half-life | 68 minutes | 109.8 minutes |
| Radiochemical Yield (decay-corrected) | >95%[2] | 29.5 ± 5.1%[3][4] |
| Radiochemical Purity | >96%[5][6] | >98%[3][4][7][8] |
| Total Synthesis Time | ~10-20 minutes[4][9] | ~200 ± 18 minutes[3][4][7][8] |
| Specific Activity | 12-24 MBq/nmol[9] | 40-100 GBq/μmol[3][4] |
| In Vitro Performance | [68Ga]this compound | [18F]F-Galacto-RGD |
| Target | αvβ3 Integrin | αvβ3 Integrin |
| Cell Line (for IC50) | M21 human melanoma | Not explicitly stated for F-Galacto-RGD, but U87MG is commonly used for RGD peptides. |
| IC50 (nM) | 4.7 ± 1.6[5][6] | Data not available in the provided results. |
| In Vivo Performance (Tumor Models) | [68Ga]this compound | [18F]F-Galacto-RGD |
| Tumor Model | U87MG human glioblastoma | U87MG human glioblastoma[10] |
| Tumor Uptake (SUVmax) | 0.93 ± 0.33 (U87MG)[11] | 2.1 ± 0.2 %ID/g at 20 min (U87MG)[10] |
| Tumor-to-Blood Ratio | 11 (60 min p.i.)[5][6] | 2.8 ± 1.1 (60 min p.i. in HNSCC patients)[12] |
| Tumor-to-Muscle Ratio | Not explicitly stated | 5.5 ± 1.6 (60 min p.i. in HNSCC patients)[12] |
| Primary Clearance Route | Renal[13] | Renal |
Delving Deeper: Experimental Methodologies
Understanding the experimental protocols behind the data is crucial for interpreting the results and designing future studies. Below are detailed methodologies for key experiments cited in this guide.
Synthesis and Radiolabeling of [68Ga]this compound
The radiosynthesis of [68Ga]this compound is known for its simplicity and speed, often being performed using an automated synthesis module.
Protocol:
-
Elution of 68Ga: The 68Ge/68Ga generator is eluted with 0.1 N HCl to obtain 68GaCl3.
-
Buffering: The 68GaCl3 eluate is added to an acetate (B1210297) buffer (e.g., 2 M, pH 5.0).
-
Labeling Reaction: The Nodaga-c(RGDfK) precursor (typically 20 µg) is added to the buffered 68Ga solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40°C or even room temperature) for a short duration (approximately 5-10 minutes).[5][6][9]
-
Purification: The labeled peptide is purified using a C-18 cartridge. The product is eluted with 50% ethanol (B145695) and then formulated in saline for injection.
-
Quality Control: Radiochemical purity is assessed using methods like HPLC and thin-layer chromatography (TLC).[9]
Synthesis and Radiolabeling of [18F]F-Galacto-RGD
The synthesis of [18F]F-Galacto-RGD is a more complex, multi-step process.
Protocol:
-
Production of [18F]Fluoride: [18F]Fluoride is produced via a cyclotron.
-
Synthesis of Prosthetic Group: A prosthetic group, 4-nitrophenyl-2-[18F]fluoropropionate, is synthesized. This is a time-consuming step.[7]
-
Conjugation: The glycopeptide precursor, Galacto-c(RGDfK), is acylated with the [18F]fluoropropionate prosthetic group.
-
Purification: The reaction mixture undergoes multiple rounds of HPLC purification to isolate the final product.[3][4]
-
Quality Control: The final product's radiochemical purity and specific activity are determined by analytical HPLC.
In Vitro Cell Binding Assay (IC50 Determination)
This assay determines the concentration of the non-radiolabeled peptide required to inhibit 50% of the binding of a radiolabeled standard, providing a measure of binding affinity.
Protocol:
-
Cell Culture: αvβ3-positive cells (e.g., M21 human melanoma or U87MG glioblastoma) are cultured to confluence in appropriate well plates.
-
Competition Assay: Cells are incubated with a constant concentration of a radiolabeled ligand that binds to αvβ3 integrin (e.g., 125I-echistatin) and varying concentrations of the non-radiolabeled test compound (this compound or F-Galacto-RGD).
-
Incubation and Washing: The plates are incubated to allow for competitive binding, after which they are washed to remove unbound radioactivity.
-
Measurement: The amount of bound radioactivity in each well is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
In Vivo PET Imaging and Biodistribution Studies
Animal models are used to assess the in vivo tumor-targeting efficacy and pharmacokinetic properties of the tracers.
Protocol:
-
Tumor Model: Tumor-bearing animals (e.g., nude mice with subcutaneous U87MG xenografts) are prepared.
-
Tracer Administration: A defined amount of the radiotracer ([68Ga]this compound or [18F]F-Galacto-RGD) is injected intravenously into the animals.
-
PET Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the tracer distribution.
-
Biodistribution: At the end of the imaging session, animals are euthanized, and major organs and tumors are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The tracer uptake in tumors and organs is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV). Tumor-to-background ratios are then calculated. For blocking experiments, a group of animals is co-injected with an excess of non-radiolabeled RGD peptide to confirm the specificity of tracer uptake.[14]
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Integrin αvβ3 signaling cascade initiated by RGD peptide binding.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [18F]Galacto-RGD: synthesis, radiolabeling, metabolic stability, and radiation dose estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-Labeled Galacto and PEGylated RGD Dimers for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. [18F]galacto-RGD positron emission tomography for imaging of alphavbeta3 expression on the neovasculature in patients with squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Validating [68Ga]Ga-NODAGA-RGD Uptake with Immunohistochemistry: A Comparative Guide
This guide provides a comprehensive comparison of positron emission tomography (PET) imaging using [68Ga]Ga-NODAGA-RGD and immunohistochemistry (IHC) for the validation of αvβ3 integrin expression. It is intended for researchers, scientists, and drug development professionals working on molecular imaging and cancer research. The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrins, a family of transmembrane receptors involved in cell adhesion and signaling.[1] The αvβ3 integrin subtype, in particular, is a key player in tumor angiogenesis and metastasis, making it an attractive target for diagnostic imaging and therapy.[2][3]
[68Ga]Ga-NODAGA-RGD is a PET tracer that specifically binds to αvβ3 integrin, allowing for non-invasive in vivo imaging of its expression.[4][5] However, it is crucial to validate the in vivo PET signal with a gold-standard histological method like immunohistochemistry to confirm the tracer's targeting accuracy and specificity. This guide outlines the comparative data, experimental protocols, and underlying biological pathways involved in this validation process.
Comparative Analysis of [68Ga]Ga-NODAGA-RGD PET and IHC
Studies have consistently demonstrated a strong correlation between the uptake of [68Ga]Ga-NODAGA-RGD measured by PET and the expression of αvβ3 integrin detected by IHC in various disease models.
| Study Type | Animal/Tumor Model | PET Tracer | Key PET Findings | IHC Confirmation | Reference |
| Myocardial Inflammation | Rat autoimmune myocarditis model | [68Ga]Ga-NODAGA-RGD | Higher tracer accumulation in inflamed myocardium (SUVmean 0.4 ± 0.1) vs. control (0.1 ± 0.02).[6][7] | Co-localization of tracer uptake with inflammatory lesions containing αvβ3 integrin-positive structures.[6][7] | [6][7] |
| Cancer Imaging | Mouse C6 glioma and MIA PaCa-2 xenograft models | [68Ga]Ga-DOTA-c(RGDfK) | Significantly higher uptake in C6 gliomas (SUVmean 0.35 ± 0.058) compared to MIA PaCa-2 tumors (0.17 ± 0.045).[8] | Intense integrin αvβ3 expression in C6 gliomas, while MIA PaCa-2 tumors showed low expression.[8] | [8] |
| Cancer Imaging | Human U87-MG glioblastoma xenografts in rodents | [68Ga]Ga-NODAGA-RGD | High tumor-to-normal brain ratios.[9] | Tumor areas with high tracer uptake showed the highest rates of cell proliferation and αv integrin expression.[9] | [9] |
| Cancer Imaging | Patients with esophageal or gastroesophageal junction cancers | [68Ga]Ga-NODAGA-RGD | Lower detection potential compared to 18F-FDG, but may provide complementary information on tumor heterogeneity.[10][11] | Histopathologic examination confirmed malignancies.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation studies. Below are representative protocols for PET imaging with [68Ga]Ga-NODAGA-RGD and IHC for αvβ3 integrin.
[68Ga]Ga-NODAGA-RGD PET Imaging Protocol
-
Radiolabeling: Synthesize [68Ga]Ga-NODAGA-RGD with high radiochemical purity (>96%) and yield.[4]
-
Animal Model: Utilize appropriate tumor xenograft models, such as C6 glioma or MIA PaCa-2 in nude mice.[8]
-
Tracer Injection: Intravenously inject the animal with a defined dose of [68Ga]Ga-NODAGA-RGD (e.g., 2.17 ± 0.28 MBq).[8]
-
PET/CT Imaging: Perform static or dynamic PET scans at specific time points post-injection (e.g., a 10-minute static scan starting at 60 minutes post-injection).[6][7][8] A CT scan can be acquired for anatomical reference.[6]
-
Image Analysis: Analyze the PET images to quantify tracer uptake in regions of interest, typically expressed as the Standardized Uptake Value (SUV).[8]
Integrin αvβ3 Immunohistochemistry Protocol
-
Tissue Preparation: Following the final PET scan, euthanize the animal and excise the tumor or tissue of interest. The tissue can be fresh-frozen or fixed in formalin and embedded in paraffin.[12][13]
-
Sectioning: Cut thin sections (e.g., 10 µm) of the tissue using a cryostat or microtome.[8]
-
Antigen Retrieval (for paraffin-embedded tissue): If using paraffin-embedded tissue, deparaffinize the sections and perform antigen retrieval using a method like heat-induced epitope retrieval in a citrate (B86180) buffer.[13]
-
Blocking: Incubate the sections with a blocking buffer (e.g., containing serum) to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for integrin αvβ3 (e.g., a rabbit polyclonal antibody).[8]
-
Secondary Antibody Incubation: After washing, incubate the sections with a labeled secondary antibody that binds to the primary antibody (e.g., an HRP-conjugated anti-rabbit antibody).[8]
-
Detection: Visualize the antibody binding using a suitable substrate (e.g., DAB for HRP) which produces a colored precipitate at the site of the antigen.[13]
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei, then dehydrate and mount the slides.[13]
-
Microscopic Analysis: Examine the stained sections under a light microscope to assess the intensity and localization of integrin αvβ3 expression.[8]
Experimental Workflow and Signaling Pathway
Visualizing the experimental process and the underlying biological mechanisms can aid in understanding the validation procedure.
Caption: Experimental workflow for validating [68Ga]Ga-NODAGA-RGD uptake with IHC.
The binding of RGD-containing ligands like [68Ga]Ga-NODAGA-RGD to integrins on the cell surface initiates a cascade of intracellular signals known as "outside-in" signaling.[2] This process is fundamental to cell adhesion, migration, proliferation, and survival.
Caption: Simplified RGD-integrin signaling pathway.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 8. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical analysis of integrins αvβ3, αvβ5 and α5β1, and their ligands, fibrinogen, fibronectin, osteopontin and vitronectin, in frozen sections of human oral head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry Protocol for Integrin beta 1 Antibody (NB110-57123): Novus Biologicals [novusbio.com]
Unveiling the Angiogenic Switch: A Comparative Guide to NODAGA-RGD PET Signal and αvβ3 Integrin Expression
For researchers, scientists, and drug development professionals, the ability to accurately quantify αvβ3 integrin expression is paramount for advancing cancer diagnostics and anti-angiogenic therapies. This guide provides a comprehensive comparison of NODAGA-RGD based Positron Emission Tomography (PET) tracers, offering a deep dive into their correlation with αvβ3 expression levels, supported by experimental data and detailed protocols.
Integrin αvβ3, a key player in tumor angiogenesis and metastasis, has emerged as a critical biomarker and therapeutic target.[1][2][3] Radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides, which bind with high affinity to this integrin, have been harnessed for non-invasive in vivo imaging using PET.[1][2][4][5] Among these, tracers utilizing the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) for radiolabeling with Gallium-68 (⁶⁸Ga) have shown significant promise due to their favorable pharmacokinetics and rapid, reliable synthesis.[2][4][6]
This guide will dissect the quantitative relationship between the PET signal generated by ⁶⁸Ga-NODAGA-RGD and its dimeric counterpart, ⁶⁸Ga-NODAGA-E[c(RGDyK)]₂, and the underlying αvβ3 expression. We will explore key performance metrics from preclinical and clinical studies, detail the experimental methodologies, and provide visual representations of the underlying biological and experimental frameworks.
Quantitative Correlation: In Vitro and In Vivo Performance
The efficacy of a PET tracer is defined by its binding affinity, specificity, and in vivo behavior. The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound based tracers.
In Vitro Binding Affinity
The half-maximal inhibitory concentration (IC50) is a measure of a ligand's binding affinity to its receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Cell Line | IC50 (nM) | Reference |
| [⁶⁸Ga]this compound | M21 (αvβ3-positive human melanoma) | 4.7 ± 1.6 | [4][7] |
Preclinical In Vivo Tumor Uptake and Biodistribution
The percentage of injected dose per gram of tissue (%ID/g) is a standard measure of radiotracer accumulation in tumors and other organs in preclinical models.
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Blood Ratio (at 1h p.i.) | Reference |
| [⁶⁸Ga]NODAGA-RGDyK | A431 xenografts | 3.4 ± 0.4 | Not Reported | [6] |
| [⁶⁸Ga]this compound | M21 (αvβ3-positive) xenografts | ~2.5 | 11 | [4] |
| [⁶⁸Ga]this compound | M21-L (αvβ3-negative) xenografts | ~0.6 | Not Reported | [7] |
| [⁶⁸Ga]DOTA-RGD | M21 (αvβ3-positive) xenografts | ~4.0 | 4 | [4] |
p.i. = post-injection
Clinical Performance: Standardized Uptake Value (SUV)
In clinical settings, the Standardized Uptake Value (SUV) is a semi-quantitative measure used to assess tracer uptake in tissues. The maximum SUV (SUVmax) is often reported.
| Tracer | Cancer Type | Mean SUVmax in Tumors | Key Findings | Reference |
| [⁶⁸Ga]Ga-NODAGA-E[c(RGDyK)]₂ | Neuroendocrine Neoplasms (NEN) | SUVmax ≥ 5.25 associated with poorer prognosis | High uptake correlated with poorer progression-free and overall survival. | [8][9] |
| [⁶⁸Ga]Ga-NODAGA-E[c(RGDyK)]₂ | Breast Cancer & NEN | SUVmax range: 4.53 - 5.70 | Demonstrated safe use and favorable tumor uptake. | [1] |
| [⁶⁸Ga]this compound | Esophageal or Gastroesophageal Junction Cancers | 3.2 (2.6–4.2) g/mL | Lower detection potential compared to ¹⁸F-FDG, but may provide complementary information. | [10][11] |
| ¹⁸F-FDG | Esophageal or Gastroesophageal Junction Cancers | 4.9 (3.7–11.3) g/mL | Significantly higher uptake than ⁶⁸Ga-NODAGA-RGD in this cancer type. | [11] |
Visualizing the Pathway and Process
To better understand the relationship between this compound PET and αvβ3 expression, the following diagrams illustrate the key biological pathway, a typical experimental workflow, and the logical correlation.
Figure 1. Simplified signaling pathway of αvβ3 integrin activation.
Figure 2. Preclinical experimental workflow for evaluating this compound PET.
Figure 3. Logical relationship between αvβ3 expression and PET signal.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of scientific advancement. Below are summarized protocols for key experiments cited in this guide.
In Vitro αvβ3 Binding Affinity Assay
-
Cell Culture: αvβ3-positive (e.g., M21 human melanoma) and αvβ3-negative (e.g., M21-L) cells are cultured under standard conditions.[4][7]
-
Competitive Binding Assay: Cells are incubated with a known radiolabeled αvβ3 ligand (e.g., ¹²⁵I-echistatin) and increasing concentrations of the non-radiolabeled this compound peptide.[4][7]
-
Measurement: After incubation and washing, the radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.
Preclinical PET Imaging and Biodistribution in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with αvβ3-positive and/or -negative tumor cells.[4][6][7]
-
Radiotracer Preparation: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator and used to label the this compound peptide, followed by quality control to ensure high radiochemical purity.[4][6]
-
Injection: A defined amount of the radiotracer (e.g., ~2-10 MBq) is injected intravenously into the tumor-bearing mice.[5][6]
-
PET/CT Imaging: Dynamic or static PET scans are acquired at specified time points (e.g., 10, 30, 60, 90 minutes) post-injection.[4][6]
-
Biodistribution: At the end of the imaging study, animals are euthanized. Tumors and major organs are harvested, weighed, and their radioactivity is measured in a gamma counter to calculate the %ID/g.[4][6]
-
Blocking Studies: To confirm specificity, a separate cohort of animals is co-injected with an excess of non-radiolabeled RGD peptide to block specific binding of the radiotracer.[6]
Clinical PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for a specified period before the scan.
-
Radiotracer Administration: A single intravenous dose of the ⁶⁸Ga-NODAGA-RGD tracer (e.g., ~200 MBq) is administered.[1][8]
-
Imaging: Whole-body PET/CT scans are performed at one or more time points after injection (e.g., 10 min, 1h, 2h).[1]
-
Image Analysis: PET images are analyzed to determine tracer uptake in tumors and background organs, with SUVmax being a key quantitative metric.[1][8]
-
Correlation with Histopathology: Whenever possible, PET findings are correlated with immunohistochemical staining of biopsied tumor tissue to confirm αvβ3 expression.[1]
Conclusion
The available data strongly support a positive correlation between the PET signal from ⁶⁸Ga-NODAGA-RGD based tracers and the expression levels of αvβ3 integrin. These tracers have demonstrated high binding affinity and specificity in preclinical models, and their uptake in tumors has been successfully quantified in clinical trials, even showing prognostic value in certain cancers.[8][9] While ¹⁸F-FDG remains a cornerstone of oncologic PET imaging, ⁶⁸Ga-NODAGA-RGD offers a more specific visualization of the angiogenic process, providing complementary and potentially crucial information for patient stratification and monitoring of anti-angiogenic therapies.[10][11] The continued investigation and refinement of these tracers will undoubtedly play a significant role in the future of personalized cancer medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study of [68Ga]Ga-NODAGA-E[c(RGDyK)]2 PET for Integrin αvβ3 Imaging in Patients with Breast Cancer and Neuroendocrine Neoplasms: Safety, Dosimetry and Tumor Imaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 68Ga-NODAGA-RGDyK for αvβ3 integrin PET imaging. Preclinical investigation and dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [^sup 68^Ga]this compound for imaging [alpha]^sub v^[beta]^sub 3^ integrin expression - ProQuest [proquest.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Angiogenesis Race: NODAGA-RGD Pulls Ahead in Imaging Precision
For researchers and drug development professionals navigating the complex landscape of angiogenesis imaging, the choice of an appropriate imaging agent is paramount. A novel radiopharmaceutical, [68Ga]NODAGA-RGD, is demonstrating significant advantages over other agents, offering a compelling combination of high-precision targeting, favorable pharmacokinetics, and simplified radiolabeling. This guide provides an objective comparison of [68Ga]this compound with other key angiogenesis imaging agents, supported by experimental data, to inform the selection of the optimal tool for preclinical and clinical research.
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and other pathologies. Visualizing this process non-invasively provides critical insights into disease progression and the efficacy of anti-angiogenic therapies. The αvβ3 integrin, a cell surface receptor highly expressed on activated endothelial cells during angiogenesis, has emerged as a prime target for imaging agents. Radiolabeled peptides containing the arginine-glycine-aspartic acid (RGD) sequence, which binds with high affinity to αvβ3 integrin, are at the forefront of this imaging modality.
Key Advantages of [68Ga]this compound
[68Ga]this compound distinguishes itself from other RGD-based positron emission tomography (PET) tracers through several key performance metrics. Its principal advantages lie in its high binding affinity, superior in vivo stability and pharmacokinetics, and a significantly more straightforward and efficient radiolabeling process.
Superior Imaging Characteristics and Pharmacokinetics
Preclinical and clinical studies have consistently demonstrated the favorable imaging properties of [68Ga]this compound. Compared to its predecessors, such as [18F]Galacto-RGD and [68Ga]DOTA-RGD, [68Ga]this compound exhibits improved tumor-to-background ratios, leading to clearer and more accurate imaging.
One of the standout features of [68Ga]this compound is its rapid renal clearance and low background radioactivity in most tissues.[1] This results in a low radiation burden for the subject and enhances the contrast of αvβ3-expressing tumors.[1][2] Studies have shown that the activity concentration of [68Ga]this compound is lower in non-target organs and tissues compared to [68Ga]DOTA-RGD, contributing to an improved tumor-to-blood ratio.[3][4] Specifically, the tumor-to-blood ratio for [68Ga]this compound was found to be 11, significantly higher than the ratio of 4 for [68Ga]DOTA-RGD.[3][4]
Furthermore, [68Ga]this compound demonstrates high metabolic stability, with no metabolites detected in blood and urine samples in human studies, ensuring that the detected signal accurately reflects the distribution of the intact tracer.[1]
High Binding Affinity and Specificity
[68Ga]this compound exhibits a high binding affinity for the αvβ3 integrin, with a reported IC50 value of 4.7 ± 1.6 nM.[3] This high affinity is crucial for sensitive and specific detection of the target. The specificity of [68Ga]this compound for αvβ3 integrin has been confirmed in numerous studies through blocking experiments and comparison with non-specific tracers.[5][6]
Simplified and Efficient Radiolabeling
A significant practical advantage of [68Ga]this compound is the simplicity and efficiency of its radiolabeling with Gallium-68 (68Ga). The NODAGA chelator allows for rapid and high-yield labeling at room temperature, a stark contrast to the more complex and time-consuming, multi-step synthesis required for 18F-labeled RGD peptides like [18F]Galacto-RGD.[1][3][7][8] The labeling process for [68Ga]this compound can be completed within minutes with high radiochemical purity (>96%), making it highly suitable for routine clinical use and automation.[3][4] This ease of preparation is a considerable advantage over DOTA-conjugated peptides, which often require heating to achieve efficient labeling.[9]
Comparative Data Overview
The following tables summarize the key performance indicators of [68Ga]this compound in comparison to other commonly used angiogenesis imaging agents.
| Parameter | [68Ga]this compound | [68Ga]DOTA-RGD | [18F]Galacto-RGD | Reference |
| Binding Affinity (IC50, nM) | 4.7 ± 1.6 | - | Similar to [68Ga]this compound | [3][10] |
| Radiolabeling Time | ~5-15 min | Requires heating | ~200 min | [3][7][9] |
| Radiolabeling Temperature | Room Temperature | 95 °C | - | [3][9] |
| Radiochemical Yield | >96% | - | 29.5 ± 5.1% (decay corrected) | [3][7] |
| Tumor-to-Blood Ratio (60 min p.i.) | 11 | 4 | - | [3][4] |
| Primary Excretion Route | Renal | Renal | Renal and some hepatobiliary | [1][2][10] |
| In vivo Stability | High, no metabolites detected | - | High | [1] |
Table 1: Comparison of Key Performance Parameters of RGD-based PET Tracers.
| Organ | [68Ga]this compound (SUVmean 60 min p.i.) | [18F]FDG (SUVmean) | Reference |
| Spleen | Higher | Lower | [11] |
| Kidneys | Higher | Lower | [11] |
| Brain | Lower | Higher | [11] |
| Liver | Lower | Higher | [11] |
| Muscle | 0.26 | - | [1] |
| Blood | 0.72 | 1.8 | [1][12] |
Table 2: Biodistribution Comparison of [68Ga]this compound and [18F]FDG. (Note: Direct comparative SUV values at the same time point are not always available in a single study. This table reflects general trends observed in comparative studies).
Experimental Methodologies
The advantages of [68Ga]this compound have been substantiated through rigorous preclinical and clinical experimental protocols.
Radiolabeling of [68Ga]this compound
The automated synthesis of [68Ga]this compound is a key advantage. A typical protocol involves the following steps:
-
Elution of 68Ga: The 68Ge/68Ga generator is eluted with 0.1 N HCl to obtain 68GaCl3.[1]
-
Reaction: The 68GaCl3 is reacted with the this compound precursor (e.g., 20 µg) in an acetate (B1210297) buffer (e.g., 2 M; pH 5.0) at a controlled temperature (e.g., 40°C or even room temperature) for a short duration (e.g., 5-10 minutes).[1][3]
-
Purification: The reaction mixture is then passed through a C-18 cartridge to trap the labeled peptide.[1]
-
Elution and Formulation: The purified [68Ga]this compound is eluted from the cartridge with an ethanol/water mixture and formulated in saline for injection after sterile filtration.[1]
This streamlined process, often performed on an automated synthesis module, ensures high radiochemical purity and specific activity.[1]
In Vitro Binding Affinity Assay
The binding affinity of RGD peptides to the αvβ3 integrin is typically determined through a competitive displacement assay.
-
Cell Culture: A cell line with high expression of αvβ3 integrin, such as human melanoma M21 cells, is used.[3]
-
Competition: The cells are incubated with a known radiolabeled ligand (e.g., 125I-echistatin) and increasing concentrations of the non-radiolabeled RGD peptide being tested (e.g., this compound).
-
Measurement: After incubation, the cells are washed, and the amount of bound radioligand is measured.
-
Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[3]
Preclinical In Vivo Imaging and Biodistribution
Animal models, typically mice bearing tumors with high αvβ3 integrin expression (e.g., M21 melanoma or U87MG glioblastoma xenografts), are used to evaluate the in vivo performance of the imaging agent.[3][9]
-
Tracer Injection: A defined amount of the radiolabeled RGD peptide is injected intravenously into the tumor-bearing mice.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (p.i.) to visualize the biodistribution of the tracer.[3]
-
Biodistribution Study: At the end of the imaging study, the animals are euthanized, and major organs and tumors are harvested. The radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]
-
Specificity Confirmation: To confirm target specificity, a blocking study is often performed where a group of animals is co-injected with an excess of non-radiolabeled RGD peptide.
Visualizing the Advantage
The following diagrams illustrate the underlying principles and workflows that highlight the superiority of [68Ga]this compound.
Caption: Targeting αvβ3 integrin in the tumor microenvironment with [68Ga]this compound.
Caption: Preclinical evaluation workflow for [68Ga]this compound.
Caption: Logical flow of [68Ga]this compound's advantages.
Conclusion
[68Ga]this compound represents a significant advancement in the field of angiogenesis imaging. Its combination of high binding affinity, excellent in vivo stability, favorable pharmacokinetics, and a remarkably simple and efficient radiolabeling process positions it as a superior alternative to other RGD-based imaging agents.[3] For researchers and clinicians seeking a reliable and high-performance tool to non-invasively visualize and quantify αvβ3 integrin expression, [68Ga]this compound offers a compelling and advantageous solution. Its continued investigation and adoption in clinical settings are poised to enhance our understanding of angiogenesis and accelerate the development of novel anti-angiogenic therapies.
References
- 1. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis [frontiersin.org]
- 7. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel, Dual-Targeting 68Ga-NODAGA-LacN-E[c(RGDfK)]2 Glycopeptide as a PET Imaging Agent for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Head and neck tumors angiogenesis imaging with 68Ga-NODAGA-RGD in comparison to 18F-FDG PET/CT: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of NODAGA-RGD Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the biodistribution data for NODAGA-RGD, a prominent radiopharmaceutical tracer for imaging integrin αvβ3 expression, a key biomarker in angiogenesis and tumor progression. By objectively comparing its performance with alternative RGD-based tracers and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to RGD Peptides and Integrin αvβ3 Targeting
The tripeptide sequence Arginine-Glycine-Aspartate (RGD) has been extensively studied for its ability to target the αvβ3 integrin, which is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[1][2] Radiolabeled RGD peptides, particularly those for Positron Emission Tomography (PET), have emerged as valuable tools for the non-invasive visualization and quantification of αvβ3 integrin expression.[2][3] Among the various chelators used to label RGD peptides with radiometals, NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) has shown significant promise due to its efficient labeling characteristics and favorable in vivo properties of the resulting radiotracers.[3]
This guide focuses on the biodistribution of this compound, primarily labeled with Gallium-68 (⁶⁸Ga), and compares it with other key RGD-based radiopharmaceuticals, including those utilizing the DOTA chelator and the fluorine-18 (B77423) labeled tracer, [¹⁸F]Galacto-RGD.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data from various preclinical and clinical studies. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV) at different time points post-injection.
Preclinical Studies in Tumor-Bearing Mice
Table 1: Biodistribution of ⁶⁸Ga-NODAGA-RGD and Comparators in Mice with αvβ3-Positive Tumors (M21 Human Melanoma)
| Organ | ⁶⁸Ga-NODAGA-RGD (%ID/g) | ⁶⁸Ga-DOTA-RGD (%ID/g) |
| 60 min p.i. | 60 min p.i. | |
| Blood | 0.21 ± 0.04 | 0.54 ± 0.11 |
| Liver | 0.48 ± 0.08 | 1.05 ± 0.17 |
| Kidneys | 3.83 ± 0.85 | 10.1 ± 2.1 |
| Spleen | 0.15 ± 0.03 | 0.28 ± 0.06 |
| Muscle | 0.13 ± 0.02 | 0.26 ± 0.05 |
| Tumor (M21) | 2.31 ± 0.41 | 2.16 ± 0.38 |
| Tumor/Blood Ratio | 11.0 | 4.0 |
Data sourced from Knetsch et al. (2011).[3]
Table 2: Biodistribution of ⁶⁴Cu-labeled this compound and DOTA-RGD in Mice with U87MG Human Glioblastoma Tumors
| Organ | ⁶⁴Cu-NODAGA-c(RGDfK) (%ID/g) | ⁶⁴Cu-DOTA-c(RGDfK) (%ID/g) |
| 1 h p.i. | 18 h p.i. | |
| Blood | 0.87 ± 0.11 | 0.09 ± 0.01 |
| Liver | 1.83 ± 0.24 | 1.01 ± 0.13 |
| Kidneys | 2.67 ± 0.35 | 1.12 ± 0.15 |
| Tumor | 3.89 ± 0.51 | 3.12 ± 0.41 |
| Tumor/Blood Ratio | 4.47 | 34.67 |
| Tumor/Liver Ratio | 2.13 | 3.09 |
Data adapted from a study comparing different chelators for RGD peptides.[4]
Clinical Studies in Humans
Table 3: Biodistribution and Dosimetry of ⁶⁸Ga-NODAGA-RGD in Patients with Hepatocellular Carcinoma
| Organ | SUVmean (60 min p.i.) | Absorbed Dose (mGy/MBq) |
| Blood | 0.72 | 0.008 ± 0.001 |
| Liver | 2.9 | 0.021 ± 0.004 |
| Kidneys | 4.5 | 0.11 ± 0.03 |
| Spleen | 3.8 | 0.028 ± 0.006 |
| Muscle | 0.26 | 0.009 ± 0.001 |
| Bladder Wall | - | 0.26 ± 0.09 |
Data sourced from a study by Poeppel et al. (2016).[5][6]
Table 4: Biodistribution of [¹⁸F]Galacto-RGD in Cancer Patients
| Organ | SUV (mean) at 72 min p.i. |
| Tumor | 4.1 ± 2.4 |
| Blood | 1.6 ± 0.6 |
| Muscle | 0.6 ± 0.2 |
| Liver | 2.3 ± 0.5 |
| Kidneys | 5.9 ± 1.8 |
| Spleen | 2.5 ± 0.6 |
| Tumor/Blood Ratio | 3.1 ± 2.0 |
| Tumor/Muscle Ratio | 7.7 ± 4.3 |
Data from Beer et al. (2005).[7]
Key Observations from Biodistribution Data
-
Improved Pharmacokinetics of ⁶⁸Ga-NODAGA-RGD: Preclinical data consistently shows that ⁶⁸Ga-NODAGA-RGD has lower accumulation in non-target organs like the blood, liver, and kidneys compared to ⁶⁸Ga-DOTA-RGD.[3] This leads to significantly higher tumor-to-blood and tumor-to-liver ratios, resulting in better imaging contrast.[3][4]
-
Rapid Renal Clearance: Both preclinical and clinical studies demonstrate that ⁶⁸Ga-NODAGA-RGD is rapidly cleared from the body, primarily through the renal pathway.[5][6] This rapid clearance contributes to low background radioactivity and a low radiation burden for patients.[5]
-
High Tumor Uptake: Across different tumor models, this compound conjugates exhibit high and specific uptake in αvβ3-positive tumors.[3][4]
-
Favorable Properties of ⁶⁴Cu-NODAGA-RGD: When labeled with ⁶⁴Cu, this compound maintains favorable biodistribution with high tumor-to-background ratios, particularly at later time points (18 hours), making it suitable for applications requiring later imaging.[4]
-
Comparison with [¹⁸F]Galacto-RGD: While [¹⁸F]Galacto-RGD also shows good tumor uptake and favorable biodistribution in humans, ⁶⁸Ga-NODAGA-RGD offers the advantage of a simpler and more accessible radiolabeling process due to the availability of ⁶⁸Ge/⁶⁸Ga generators.[2][6]
Experimental Protocols
A generalized experimental workflow for a biodistribution study of a radiolabeled RGD peptide is outlined below. Specific details from the cited studies are provided in the subsequent sections.
References
- 1. researchgate.net [researchgate.net]
- 2. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]Galacto-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. [(68)Ga]this compound - Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [68Ga]this compound – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Monomeric vs. Multimeric RGD Peptides: A Comparative Analysis for Researchers
In the landscape of targeted drug delivery and tissue engineering, peptides containing the Arg-Gly-Asp (RGD) sequence have emerged as a cornerstone for targeting integrin receptors, which are pivotal in cell adhesion, signaling, and angiogenesis.[1][2] The strategic choice between using a simple monomeric RGD peptide or a more complex multimeric version can significantly impact the success of a given application. This guide provides a comprehensive comparison of monomeric and multimeric RGD peptides, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: Enhanced Avidity and Cellular Internalization with Multimerization
Multimeric RGD peptides, which present multiple RGD motifs on a single scaffold, generally exhibit superior performance compared to their monomeric counterparts.[3][4] This enhancement is primarily attributed to the "multivalency effect," where the simultaneous interaction of multiple ligands with their receptors leads to a significant increase in binding avidity.[5][6]
Quantitative Data Summary
The following tables summarize the comparative performance of monomeric and multimeric RGD peptides based on key experimental metrics.
Table 1: Comparative Integrin αvβ3 Binding Affinity
| Compound Type | Example Compound | IC50 (nM) | Fold Improvement (vs. Monomer) | Reference |
| Monomeric | c(RGDfK) | 1.0 | - | [7] |
| Dimeric | E-[c(RGDfK)]2 | 0.1 | 10 | [7] |
| Monomeric | c(RGDyK) | ~50 | - | [8] |
| Dimeric | Cy5.5-E[c(RGDyK)]2 | Lower than monomer | - | [8] |
| Tetrameric | Cy5.5-E[E[c(RGDyK)]2]2 | Lower than dimer | - | [8] |
| Monomeric | cyclo(DKP-RGD) | - | - | [9][10] |
| Tetrameric | RAFT[cyclo(DKP-RGD)]4 | - | Improved vs. monomer | [9][10] |
Table 2: Comparative Cellular Uptake and In Vivo Tumor Targeting
| Compound Type | Metric | Result | Cell Line / Animal Model | Reference |
| Monomeric RGD | Cellular Uptake | Unspecific fluid-phase uptake | M21/M21L cells | [11][12] |
| Multimeric RGD | Cellular Uptake | Integrin-mediated endocytosis | M21/M21L cells | [11][12] |
| Monomeric | Tumor Uptake (%ID/g) | 5.2 ± 0.6 | OVCAR-3 xenografts | [7] |
| Dimeric | Tumor Uptake (%ID/g) | 5.8 ± 0.7 | OVCAR-3 xenografts | [7] |
| Octameric RGD | Endocytosis | Significantly higher than other compounds | A549 cells | [13] |
| Monomeric | Tumor Uptake | Moderate | U87MG xenograft | [8] |
| Dimeric | Tumor Uptake | Incremental improvement vs. monomer | U87MG xenograft | [8] |
| Tetrameric | Tumor Uptake | Generally enhanced vs. dimer | U87MG xenograft | [8] |
Signaling Pathways and Experimental Workflows
The interaction of RGD peptides with integrins triggers a cascade of intracellular signaling events that influence cell behavior.[14] Understanding these pathways and the experimental methods used to study them is crucial for RGD-based research.
RGD-Integrin Signaling Pathway
The binding of RGD peptides to integrins, particularly αvβ3, initiates a signaling cascade that involves the recruitment of various kinases and adaptor proteins, ultimately leading to downstream effects on cell survival, proliferation, and migration.
Experimental Workflow: Competitive Integrin Binding Assay
A common method to determine the binding affinity of RGD peptides is the competitive ELISA (Enzyme-Linked Immunosorbent Assay).[15][16] This assay measures the ability of a test compound to inhibit the binding of a known ligand to a purified integrin.
Detailed Experimental Protocols
Reproducible and robust experimental data are the foundation of scientific comparison. Below are detailed protocols for key assays used to evaluate RGD peptides.
Competitive Integrin Binding Assay (ELISA)
This protocol is adapted from methodologies described in the literature.[15][16]
Materials:
-
96-well high-binding microplate
-
Purified integrin αvβ3
-
Biotinylated fibronectin or vitronectin
-
Monomeric and multimeric RGD peptides (test compounds)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Binding buffer (e.g., TBS with 1 mM MnCl2)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified integrin αvβ3 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Prepare serial dilutions of the monomeric and multimeric RGD peptides. Add a constant concentration of biotinylated ligand and the varying concentrations of the test peptides to the wells. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the HRP substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the peptide concentration and determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the biotinylated ligand binding.
Cellular Uptake Assay (Flow Cytometry)
This protocol is based on general methods for assessing cellular uptake of fluorescently labeled peptides.[12][17][18]
Materials:
-
Integrin-positive cells (e.g., U87MG, M21) and a negative control cell line (e.g., M21-L)
-
Fluorescently labeled monomeric and multimeric RGD peptides (e.g., FITC- or Cy5.5-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation: Replace the culture medium with fresh medium containing various concentrations of the fluorescently labeled monomeric or multimeric RGD peptides. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound peptides.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Resuspension: Resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized peptide.
-
Analysis: Compare the mean fluorescence intensity of cells treated with monomeric versus multimeric RGD peptides. Use the integrin-negative cell line to assess non-specific uptake.
Conclusion
The evidence strongly indicates that multimeric RGD peptides offer significant advantages over their monomeric counterparts in terms of binding affinity and cellular uptake.[7][9][13] This enhanced performance makes them particularly promising for applications requiring high targeting efficiency, such as tumor imaging and targeted drug delivery.[3][19] However, it is important to note that multimerization can also alter the pharmacokinetic properties of the peptides, potentially affecting their in vivo distribution and clearance.[8] Therefore, the optimal choice between a monomeric and a multimeric RGD peptide will depend on the specific requirements of the intended application, and empirical validation is essential.
References
- 1. cellgs.com [cellgs.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Multimeric Presentation of RGD Peptidomimetics Enhances Integrin Binding and Tumor Cell Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Size-Dependent Cellular Uptake of RGD Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Near Infrared Fluorescent Multimeric RGD Peptides for Targeting Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
The Clinical Translation Potential of NODAGA-RGD: A Comparative Guide for Researchers
A comprehensive analysis of NODAGA-RGD reveals a promising radiotracer for imaging αvβ3 integrin expression, demonstrating key advantages in radiolabeling efficiency and in vivo performance compared to other RGD-based tracers. This guide provides a detailed comparison with supporting experimental data to inform researchers, scientists, and drug development professionals on its clinical translation potential.
This compound, a PET tracer targeting the αvβ3 integrin, has emerged as a significant tool in molecular imaging, with applications spanning oncology, cardiology, and inflammation. Its ability to non-invasively visualize processes like angiogenesis and inflammation underscores its potential for clinical translation. This guide delves into a comparative analysis of this compound against other notable RGD-based tracers, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental pathways.
Quantitative Comparison of RGD-Based PET Tracers
The performance of a radiotracer is paramount for its clinical utility. The following tables summarize key quantitative data from preclinical and clinical studies, comparing [68Ga]this compound with other prominent RGD tracers.
Table 1: Radiosynthesis and In Vitro Characteristics
| Tracer | Radionuclide | Chelator | Radiochemical Yield | Radiochemical Purity | Labeling Conditions | IC50 (nM) |
| [68Ga]this compound | 68Ga | NODAGA | >95% | >96% | 5 min @ RT | 4.7 ± 1.6[1] |
| [68Ga]DOTA-RGD | 68Ga | DOTA | >95% | >95% | 10-30 min @ 95°C | - |
| [18F]RGD-K5 | 18F | - | 15% | ≥98% | ~110 min | - |
| [18F]Galacto-RGD | 18F | - | - | >98% | Complex, multi-step | - |
RT: Room Temperature
Table 2: Preclinical In Vivo Performance (Tumor Models)
| Tracer | Animal Model | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| [68Ga]this compound | M21 human melanoma | ~2.0 (60 min p.i.) | 11[1] | - |
| [68Ga]DOTA-RGD | M21 human melanoma | ~4.0 (60 min p.i.) | 4[1] | - |
| [18F]RGD-K5 | U87MG glioblastoma | 4.22 ± 0.57 (baseline) | - | - |
| [68Ga]this compound | U87MG glioblastoma | 2.94 ± 0.80 (baseline) | - | - |
%ID/g: Percentage of Injected Dose per gram of tissue; p.i.: post-injection
Table 3: Clinical Performance in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Tracer | SUVmax (Tumor) | SUVmean (Tumor) |
| [68Ga]this compound | 3.9 ± 1.1[2] | 2.0 ± 0.8[2] |
| [18F]FDG | 14.0 ± 6.1[2] | 8.2 ± 3.1[2] |
SUV: Standardized Uptake Value
Table 4: Clinical Performance in Esophageal/Gastroesophageal Junction Cancers
| Tracer | SUVmax (Lesion) | Lesion-to-Background Ratio |
| [68Ga]this compound | 3.2 (2.6–4.2)[3] | 2.1 (1.9–4.0)[3] |
| [18F]FDG | 4.9 (3.7–11.3)[3] | 2.6 (1.3–5.9)[3] |
These data highlight that while [18F]FDG generally shows higher tumor uptake, [68Ga]this compound demonstrates favorable characteristics such as facile room temperature radiolabeling and improved tumor-to-blood ratios in preclinical models compared to [68Ga]DOTA-RGD, suggesting better imaging contrast.
Key Signaling and Experimental Pathways
To provide a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the integrin αvβ3 signaling pathway and a typical experimental workflow for preclinical PET tracer evaluation.
This diagram illustrates how the binding of an RGD ligand like this compound to integrin αvβ3 on the cell surface initiates a cascade of intracellular signaling events, ultimately influencing key cellular processes involved in cancer progression and angiogenesis.
This workflow outlines the systematic process of evaluating a novel PET tracer from its initial synthesis and quality control to in vitro and in vivo characterization, culminating in data analysis and ex vivo validation.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting and replicating research findings. Below are detailed protocols for key experiments cited in the comparison of RGD-based tracers.
Radiosynthesis of [68Ga]this compound
-
Elution of 68Ge/68Ga Generator: The generator is eluted with 0.1 M HCl to obtain 68GaCl3.
-
Labeling Reaction: 10-20 µg of NODAGA-c(RGDyK) is dissolved in a buffer (e.g., sodium acetate (B1210297) or HEPES) to maintain a pH of 3.5-4.5. The 68GaCl3 eluate is added to the peptide solution.
-
Incubation: The reaction mixture is incubated at room temperature for 5 minutes.
-
Purification: The labeled peptide is purified using a solid-phase extraction cartridge (e.g., Sep-Pak C18). The cartridge is washed with water to remove unreacted 68Ga, and the final product is eluted with ethanol/water.
-
Quality Control: Radiochemical purity is determined by radio-HPLC.
In Vitro Binding Affinity Assay (IC50 Determination)
-
Cell Culture: αvβ3-positive cells (e.g., U87MG human glioblastoma cells) are cultured in appropriate media.
-
Competitive Binding: A constant amount of a radiolabeled RGD ligand (e.g., [125I]echistatin or a radiolabeled RGD peptide) is incubated with the cells in the presence of increasing concentrations of the non-radiolabeled competitor (e.g., this compound).
-
Incubation and Washing: The incubation is carried out for a defined period (e.g., 1-4 hours) at a specific temperature (e.g., 4°C or 37°C). After incubation, unbound ligand is removed by washing the cells.
-
Measurement of Radioactivity: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is calculated using non-linear regression analysis.
Small Animal PET/CT Imaging
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous U87MG xenografts) are used. Animals are typically anesthetized with isoflurane (B1672236) during the procedure.
-
Tracer Injection: A defined amount of the radiotracer (e.g., 5-10 MBq of [68Ga]this compound) is injected intravenously via the tail vein.
-
PET/CT Acquisition: Dynamic or static PET scans are acquired at specific time points post-injection (e.g., 30, 60, 120 minutes). A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: PET images are reconstructed using appropriate algorithms (e.g., OSEM). Regions of interest (ROIs) are drawn on the images corresponding to the tumor and various organs to quantify tracer uptake.
-
Quantification: Tracer uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUVs). Tumor-to-background ratios are calculated by dividing the tracer uptake in the tumor by the uptake in a reference tissue (e.g., muscle or blood).
Conclusion
[68Ga]this compound demonstrates significant potential for clinical translation as an imaging agent for αvβ3 integrin expression. Its primary advantages lie in its straightforward and rapid radiolabeling procedure at room temperature, which is a considerable improvement over the more complex and time-consuming synthesis of 18F-labeled RGD tracers. Preclinical studies indicate that while absolute tumor uptake may be lower than some other RGD tracers, [68Ga]this compound often provides superior tumor-to-background ratios, leading to enhanced image contrast. Clinical studies have confirmed its safety and favorable biodistribution. Further large-scale clinical trials are warranted to fully establish its diagnostic and prognostic value in various diseases, particularly in oncology and cardiovascular medicine. The data and protocols presented in this guide offer a solid foundation for researchers to understand and further explore the promising capabilities of this radiotracer.
References
- 1. [68Ga]this compound for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head and neck tumors angiogenesis imaging with 68Ga-NODAGA-RGD in comparison to 18F-FDG PET/CT: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for NODAGA-RGD
The responsible management of chemical and radiolabeled materials is a cornerstone of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals working with novel compounds like NODAGA-RGD, particularly when radiolabeled with Gallium-68 (⁶⁸Ga), adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its associated radioactive waste, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to review the Safety Data Sheet (SDS) for the specific compound.[1] When handling any research peptide, personal protective equipment (PPE) is non-negotiable.[1]
Essential PPE includes:
-
Chemical-resistant gloves: Nitrile gloves are a standard. Change them immediately if they become contaminated.[1]
-
Eye protection: Safety glasses or goggles are mandatory to protect against splashes.[1]
-
Laboratory coat: A protective gown or lab coat should always be worn over personal clothing.[1]
-
Respiratory Protection: When handling lyophilized powders, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
All handling of peptides should be confined to a designated and clean laboratory area to prevent cross-contamination.[1]
Isotope Data for Disposal Planning
The disposal of radiolabeled this compound, typically conjugated with Gallium-68 (⁶⁸Ga), requires careful consideration of the radioactive isotopes involved. ⁶⁸Ga is produced from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator.[2] Consequently, waste may be contaminated with both the short-lived ⁶⁸Ga and its long-lived parent nuclide, ⁶⁸Ge.[2] This is a critical factor in determining the appropriate disposal timeline.
| Isotope | Half-life | Primary Emissions | Key Consideration for Disposal |
| Gallium-68 (⁶⁸Ga) | ~68 minutes | Positron (β+) | Rapid decay allows for short-term storage for decay-in-storage protocols. |
| Germanium-68 (⁶⁸Ge) | ~271 days | Electron Capture | The long half-life necessitates longer-term storage and adherence to specific clearance levels.[2] |
Step-by-Step Disposal Protocol for ⁶⁸Ga-NODAGA-RGD Waste
The primary method for managing low-level radioactive waste in a laboratory setting is "decay-in-storage." This involves securely storing the waste until its radioactivity has diminished to background levels.
-
Waste Segregation at the Source:
-
Immediately after use, segregate all waste contaminated with ⁶⁸Ga-NODAGA-RGD from non-radioactive and other chemical waste.[1][3]
-
Use designated, clearly labeled, and shielded waste containers.
-
Separate solid waste (e.g., gloves, vials, absorbent paper) from liquid waste (e.g., unused solutions, rinsing fluids).[4][5]
-
-
Proper Labeling of Waste Containers:
-
All radioactive waste containers must be clearly labeled with:[3]
-
The words "Caution, Radioactive Material."
-
The specific radionuclide(s): "⁶⁸Ga" and "⁶⁸Ge."
-
The initial date of waste accumulation.
-
The estimated activity level.
-
The laboratory and principal investigator's name.
-
-
-
Decay-in-Storage Procedure:
-
Store the segregated waste in a designated, secure, and shielded area. Access to this area should be restricted to authorized personnel.
-
Due to the short half-life of ⁶⁸Ga, the initial high levels of radioactivity will decrease rapidly.
-
However, because of the potential for ⁶⁸Ge contamination, the waste must be held for a longer decay period. A general rule of thumb is to store the waste for at least 10 half-lives of the longest-lived isotope. For ⁶⁸Ge, this would be approximately 2710 days (about 7.5 years).
-
Consult with your institution's Radiation Safety Officer (RSO) or Environmental Health & Safety (EH&S) department for specific storage duration requirements.[1]
-
-
Monitoring and Clearance:
-
Before disposal as regular waste, the stored material must be monitored with a radiation survey meter to ensure its radioactivity is indistinguishable from background levels.[4]
-
For waste potentially contaminated with ⁶⁸Ge, specific clearance levels may apply. One study has proposed a limit for unrestricted clearance of ⁶⁸Ge (in equilibrium with ⁶⁸Ga) of 0.4 Bq/g.[2] Always adhere to the limits set by your local and national regulatory bodies.
-
Maintain meticulous records of all waste generated, its storage duration, and the final survey readings before disposal.
-
-
Final Disposal:
-
Once the waste has decayed to background levels and meets all institutional and regulatory requirements, it can be disposed of.
-
Solid waste can typically be placed in the regular medical or biohazardous waste stream, after defacing all radioactive labels.[4]
-
Liquid waste that has been confirmed to be at background levels can often be discharged to the sanitary sewer system, in accordance with institutional policies.[5]
-
Never dispose of radioactive materials in the general trash or down the drain without proper decay and monitoring.[1][6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of ⁶⁸Ga-NODAGA-RGD waste.
Caption: Workflow for the safe disposal of ⁶⁸Ga-NODAGA-RGD waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and other radiolabeled peptides, fostering a secure research environment and building trust in their operational practices. Always consult your institution's specific guidelines and the relevant regulatory bodies for the most current and detailed information.[3][6]
References
- 1. peptide24.store [peptide24.store]
- 2. [Disposal of radioactive contaminated waste from Ga-68-PET - calculation of a clearance level for Ge-68] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [rltinstitute.novartis.com]
- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. moravek.com [moravek.com]
Essential Safety and Handling Protocols for Nodaga-RGD
For researchers, scientists, and drug development professionals, the paramount concern when working with Nodaga-RGD is ensuring personal and environmental safety. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. The following procedural steps and personal protective equipment (PPE) recommendations are based on best practices for handling similar chelating agents and potent chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound, particularly in its powdered form or when preparing solutions. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles.[1] | Double nitrile gloves or nitrile gloves over a more resistant glove (e.g., neoprene).[1] | Lab coat (fully buttoned), long pants, and closed-toe shoes.[1] | N95 respirator or higher, especially if not handled in a containment hood.[1][2] |
| Dissolving/Diluting | Chemical splash goggles or a face shield.[1] | Double nitrile gloves or chemical-resistant gloves (e.g., neoprene, butyl rubber).[1] | Lab coat or chemical-resistant apron over a lab coat.[1][3] | If not in a fume hood, a respirator with an organic vapor cartridge is recommended.[1] |
| General Handling | Safety glasses with side-shields.[4] | Protective gloves (e.g., nitrile).[4] | Impervious laboratory coat or clothing.[4] | Use in a well-ventilated area or fume hood to minimize inhalation exposure.[4] |
Safe Handling Workflow
Adherence to a strict, step-by-step workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the recommended procedure for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with federal, state, and local environmental regulations.[4]
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound and ensure safety. Store the compound in a tightly closed container in a cool, dark, and dry place.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
